2,2,2-Trifluoro-1-(4-iodophenyl)ethanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trifluoro-1-(4-iodophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3IO/c9-8(10,11)7(13)5-1-3-6(12)4-2-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWVQAKIKOQSGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(F)(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346844 | |
| Record name | 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23516-84-9 | |
| Record name | 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23516-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone: A Key Building Block for Pharmaceutical Research
CAS Number: 23516-84-9
Introduction
2,2,2-Trifluoro-1-(4-iodophenyl)ethanone is a halogenated aromatic ketone of significant interest to the pharmaceutical and agrochemical industries. The presence of both a trifluoromethyl group and an iodine atom on the phenyl ring makes it a versatile synthetic intermediate. The trifluoromethyl moiety is a well-established bioisostere for various functional groups, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. The iodo-substituent serves as a convenient handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of its properties, a representative synthesis protocol, and its application in palladium-catalyzed cross-coupling reactions.
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for this compound is presented below.
| Property | Value | Reference |
| CAS Number | 23516-84-9 | [1] |
| Molecular Formula | C₈H₄F₃IO | [1] |
| Molecular Weight | 300.02 g/mol | [1] |
| MDL Number | MFCD02260838 | [1] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [1] |
| Purity | Typically ≥97% | |
| Signal Word | Warning | |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |
| Precautionary Statements | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P321, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 |
Expected Spectroscopic Data
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Two doublets in the aromatic region (around 7.5-8.5 ppm), corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene ring. |
| ¹³C NMR | A signal for the carbonyl carbon (around 180-190 ppm, split into a quartet by the fluorine atoms). A quartet for the trifluoromethyl carbon (around 115-125 ppm with a large ¹JCF coupling constant). Four distinct signals in the aromatic region, with the carbon bearing the iodine atom showing a characteristic chemical shift. |
| ¹⁹F NMR | A singlet for the CF₃ group. |
| IR Spectroscopy | A strong absorption band for the C=O stretch (around 1700-1730 cm⁻¹). Strong C-F stretching bands (around 1100-1300 cm⁻¹). Aromatic C-H and C=C stretching bands. |
| Mass Spectrometry | A molecular ion peak (M⁺) at m/z 300. Characteristic fragmentation patterns would include the loss of CF₃ (m/z 69) and the formation of the 4-iodobenzoyl cation (m/z 233). |
Experimental Protocols
Representative Synthesis of this compound
This protocol is a representative procedure based on the Friedel-Crafts acylation of iodobenzene with a trifluoroacetic acid derivative.
Reaction:
Materials:
-
Iodobenzene
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0°C in an ice bath.
-
Add trifluoroacetic anhydride (1.2 equivalents) dropwise to the stirred suspension.
-
After the addition is complete, add a solution of iodobenzene (1.0 equivalent) in anhydrous dichloromethane dropwise via the dropping funnel, maintaining the temperature at 0°C.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to 0°C and slowly quench by the dropwise addition of 1 M hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel or by distillation under reduced pressure to afford this compound.
Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 1-5 mol%)
-
Base (e.g., potassium carbonate, 2.0 equivalents)
-
Solvent system (e.g., Toluene and Water, 4:1)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a reaction vessel, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
After completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl ketone.
Application in Drug Discovery and Development
The incorporation of a trifluoromethyl group is a widely used strategy in modern medicinal chemistry. This is due to the unique properties it imparts to a molecule:
-
Increased Metabolic Stability: The strong carbon-fluorine bond is resistant to enzymatic cleavage, which can prolong the in vivo half-life of a drug.
-
Enhanced Lipophilicity: The CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.
-
Modulation of Acidity/Basicity: The strong electron-withdrawing nature of the trifluoromethyl group can significantly alter the pKa of nearby functional groups, which can be crucial for receptor binding.
-
Conformational Effects: The steric bulk of the CF₃ group can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape.
This compound serves as a valuable starting material for the synthesis of novel drug candidates that can benefit from these properties. The iodo-substituent allows for the facile introduction of a wide range of molecular fragments via cross-coupling reactions, enabling the rapid generation of libraries of compounds for biological screening.
The general catalytic cycle for the Suzuki-Miyaura reaction, a key transformation for this building block, is depicted below.
Conclusion
This compound is a high-value building block for researchers in drug discovery and development. Its dual functionality allows for the strategic incorporation of a trifluoromethyl group and further molecular elaboration through cross-coupling chemistry. The protocols and data presented in this guide offer a foundational understanding for the effective utilization of this versatile reagent in the synthesis of novel and potentially therapeutic compounds.
References
Physical and chemical properties of 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2,2-Trifluoro-1-(4-iodophenyl)ethanone is a halogenated aromatic ketone of significant interest in synthetic and medicinal chemistry. Its unique combination of a trifluoromethyl group and an iodinated phenyl ring makes it a versatile building block for the synthesis of more complex molecules, particularly in the realm of pharmaceutical development. The trifluoromethyl moiety is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the iodo-substituent provides a reactive handle for various cross-coupling reactions. This document provides a comprehensive overview of the known physical and chemical properties of this compound, outlines a representative synthetic protocol, and discusses its potential applications in drug discovery.
Core Physical and Chemical Properties
Precise experimental data for this compound is not extensively reported in publicly available literature. The following table summarizes its fundamental identifiers and notes where specific experimental values are currently unavailable.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 23516-84-9[1] |
| Molecular Formula | C₈H₄F₃IO[1] |
| Molecular Weight | 300.02 g/mol |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Data not available |
| Appearance | Typically a solid (based on similar compounds) |
| Storage | Recommended to be stored in a dark place under an inert atmosphere at 2-8°C.[2] |
Spectroscopic Data
-
¹H NMR: Aromatic protons would likely appear as two doublets in the downfield region (approx. 7.5-8.5 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
¹³C NMR: The spectrum would show characteristic signals for the carbonyl carbon (approx. 180-190 ppm, with quartet splitting due to coupling with fluorine), the trifluoromethyl carbon (approx. 115-125 ppm, as a quartet), and four distinct aromatic carbon signals.
-
¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group would be expected.
-
IR Spectroscopy: Key absorption bands would be anticipated for the carbonyl (C=O) stretching (around 1700 cm⁻¹) and C-F stretching vibrations (in the 1100-1300 cm⁻¹ region).
Synthesis and Reactivity
General Synthetic Approach
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in readily accessible literature, a common method for preparing trifluoromethyl ketones involves the reaction of a Grignard reagent with a trifluoroacetic acid derivative. The following is a representative, generalized protocol based on methods for analogous compounds.
Experimental Protocol: Synthesis of an Aryl Trifluoromethyl Ketone (General Method)
Objective: To synthesize an aryl trifluoromethyl ketone via the reaction of an arylmagnesium halide with a trifluoroacetylating agent.
Materials:
-
1-bromo-4-iodobenzene (or a suitable iodinated aryl halide)
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Ethyl trifluoroacetate (or another suitable trifluoroacetylating agent)
-
Hydrochloric acid (aqueous solution, e.g., 1 M)
-
Saturated aqueous sodium bicarbonate
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Grignard Reagent Formation:
-
All glassware should be thoroughly dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Magnesium turnings are placed in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
A solution of 1-bromo-4-iodobenzene in the anhydrous solvent is added dropwise to the magnesium turnings. The reaction is initiated, if necessary, with gentle heating or the addition of a small crystal of iodine.
-
Once the reaction starts, the remaining aryl halide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed until the magnesium is consumed.
-
-
Trifluoroacetylation:
-
The Grignard reagent is cooled in an ice bath.
-
A solution of ethyl trifluoroacetate in the anhydrous solvent is added dropwise, maintaining a low temperature to control the exothermic reaction.
-
After the addition, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
-
Work-up and Purification:
-
The reaction is quenched by the slow addition of cold 1 M hydrochloric acid.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate, water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel to yield the desired this compound.
-
Chemical Reactivity and Applications
The chemical reactivity of this compound is dominated by its key functional groups.
The trifluoromethyl ketone is a strong electron-withdrawing group, which activates the aromatic ring towards certain reactions and influences the reactivity of the adjacent carbonyl group. The carbonyl group itself can undergo nucleophilic addition or be reduced to a secondary alcohol.
The iodo group is an excellent leaving group in metal-catalyzed cross-coupling reactions. This allows for the straightforward introduction of a wide variety of substituents at the 4-position of the phenyl ring, making this compound a valuable intermediate for building molecular diversity in drug discovery programs.
Role in Drug Development and Medicinal Chemistry
While there are no specific reports detailing the biological activity of this compound itself, its structural motifs are highly relevant in modern drug design. Trifluoromethylated compounds are prevalent in pharmaceuticals due to the beneficial effects of the CF₃ group on a drug's pharmacokinetic and pharmacodynamic properties.
The general workflow for utilizing a building block like this in a drug discovery program is outlined below.
References
An In-depth Technical Guide to 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone, a compound of interest in medicinal chemistry and drug development due to its unique combination of a trifluoromethyl group and an iodine-substituted phenyl ring.
Molecular Structure and Weight
This compound is an aromatic ketone. Its structure consists of a phenyl ring substituted with an iodine atom at the para-position (position 4) and a trifluoroacetyl group. The trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of drug candidates, while the iodine atom can serve as a handle for further chemical modifications or as a heavy atom for crystallographic studies.[1]
The key identifiers and molecular properties of this compound are summarized below:
| Property | Value | Reference |
| Molecular Formula | C₈H₄F₃IO | [1][2][3] |
| Molecular Weight | 300.02 g/mol | [1][3] |
| CAS Number | 23516-84-9 | [1][2] |
| SMILES | O=C(C(F)(F)F)c1ccc(I)cc1 | [1] |
Below is a 2D representation of the molecular structure of this compound.
Caption: 2D structure of this compound.
Physicochemical Properties
Experimental Protocols: Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, based on established synthetic methodologies for analogous trifluoromethyl ketones, a plausible synthetic route is the Friedel-Crafts acylation of iodobenzene with a trifluoroacetylating agent.
Proposed Synthetic Workflow:
A likely approach involves the reaction of iodobenzene with a trifluoroacetyl source, such as trifluoroacetic anhydride or trifluoroacetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride.
Caption: Proposed workflow for the synthesis of this compound.
General Procedure Outline:
-
Reaction Setup: To a cooled solution of iodobenzene in a suitable anhydrous solvent (e.g., dichloromethane), a Lewis acid catalyst (e.g., aluminum chloride) is added under an inert atmosphere.
-
Acylation: Trifluoroacetic anhydride is added dropwise to the stirred mixture while maintaining a low temperature.
-
Reaction Monitoring: The reaction is allowed to proceed at a controlled temperature and monitored for completion using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: The reaction is quenched by carefully adding it to ice-cold dilute hydrochloric acid.
-
Extraction: The product is extracted into an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, and dried over an anhydrous drying agent (e.g., sodium sulfate).
-
Purification: The crude product is purified by column chromatography on silica gel to yield the pure this compound.
Potential Applications in Drug Development and Research
While specific biological activities for this compound have not been reported, the presence of the trifluoromethyl group is a common feature in many modern pharmaceuticals. This group can enhance drug efficacy by improving metabolic stability, increasing lipophilicity (which can aid in crossing cell membranes), and altering the electronic properties of the molecule to improve binding to biological targets.
Given its structure, this compound could be a valuable intermediate in the synthesis of more complex molecules for various therapeutic areas. For instance, trifluoromethylated chalcones, which can be synthesized from acetophenones, have shown a range of biological activities. Furthermore, the iodo-substituent provides a reactive site for cross-coupling reactions, allowing for the facile introduction of other functional groups to explore structure-activity relationships (SAR).
Signaling Pathways: A Note on the Lack of Specific Data
Currently, there is no available scientific literature that details the interaction of this compound with any specific biological signaling pathways. As this compound is primarily a synthetic intermediate, its direct biological effects have likely not been a focus of investigation. Researchers in drug discovery may use this molecule as a building block to synthesize novel compounds that could potentially modulate various signaling pathways implicated in diseases such as cancer, inflammation, or infectious diseases. The evaluation of such novel compounds would then involve screening against a panel of kinases, receptors, or other cellular targets to identify any effects on signaling cascades.
References
Commercial Suppliers and Synthetic Applications of 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial availability and key synthetic applications of the versatile building block, 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone (CAS No. 23516-84-9). This fluorinated ketone serves as a valuable intermediate in medicinal chemistry and materials science, primarily owing to its trifluoromethyl group, which can enhance metabolic stability and binding affinity, and its iodo-substituent, which is amenable to a wide range of cross-coupling reactions.
Commercial Availability
A critical aspect for any research and development program is the reliable sourcing of starting materials. This compound is readily available from a variety of commercial suppliers. The following table summarizes the offerings from several key vendors, providing a comparative overview of purity, available quantities, and pricing. Please note that prices are subject to change and may not include shipping and handling fees. It is recommended to visit the suppliers' websites for the most current information.
| Supplier | Purity | Available Quantities | Price (USD) |
| BLDpharm | ≥97% | 1g, 5g, 10g, 25g | Inquire for pricing |
| Sigma-Aldrich | |||
| (Ambeed) | ≥95% | 1g, 5g, 10g | $55, $165, $275 |
| (AChemBlock) | ≥97% | 1g, 5g | $60, $180 |
| Shanghai PotentPharm | ≥97% | 5g, 25g, 100g, 500g, 1kg, 10kg | Inquire for pricing |
Note: Data compiled from publicly available information on supplier websites and may be subject to change. It is advisable to confirm details directly with the suppliers.
Key Synthetic Application: Suzuki-Miyaura Cross-Coupling
The presence of an iodine atom on the phenyl ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and substituted aromatic structures, which are prevalent in many pharmaceutical agents.
The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
An In-depth Technical Guide to 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone: Safety, Handling, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety information, handling procedures, and experimental considerations for 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone. The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound in a laboratory setting.
Compound Identification and Properties
This compound is a halogenated aromatic ketone. Its trifluoromethyl group and iodine substituent make it a potentially valuable building block in medicinal chemistry and materials science.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 23516-84-9 | [1] |
| Molecular Formula | C₈H₄F₃IO | [2] |
| Molecular Weight | 300.02 g/mol | [2] |
| Appearance | White to off-white solid | N/A |
| Melting Point | Not readily available | N/A |
| Boiling Point | Not readily available | N/A |
| Density | Not readily available | N/A |
| Solubility | Not readily available | N/A |
Safety and Hazard Information
This compound is classified as hazardous. Strict adherence to safety protocols is essential.
GHS Hazard Statements: [2]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
-
H372: Causes damage to organs (Thyroid) through prolonged or repeated exposure.
-
H400: Very toxic to aquatic life.
Precautionary Statements: [2]
-
P260: Do not breathe dust/fume/gas/mist/vapours/spray.
-
P273: Avoid release to the environment.
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter.
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Storage:
-
Keep the container tightly closed.
-
Store in a cool, dry, and well-ventilated place.
-
The compound is hygroscopic; store under an inert atmosphere (e.g., argon or nitrogen).[2]
-
Store locked up.[2]
Experimental Protocols
Generalized Synthesis of this compound:
This protocol is based on the acylation of iodobenzene with a trifluoroacetylating agent.
Materials:
-
Iodobenzene
-
Trifluoroacetic anhydride or another suitable trifluoroacetylating agent
-
A Lewis acid catalyst (e.g., Aluminum chloride)
-
Anhydrous, non-polar solvent (e.g., Dichloromethane, 1,2-dichloroethane)
-
Hydrochloric acid (aqueous solution)
-
Sodium bicarbonate (aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for purification (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), dissolve iodobenzene in the anhydrous solvent.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Catalyst Addition: Slowly add the Lewis acid catalyst to the stirred solution.
-
Acylating Agent Addition: Add the trifluoroacetylating agent dropwise from the addition funnel, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker of ice-cold dilute hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
-
Washing: Wash the combined organic layers sequentially with dilute hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Visualizations
Due to the lack of published research on the biological activity of this compound, a signaling pathway diagram cannot be provided. Instead, a logical workflow for its synthesis and purification is presented below.
Caption: A generalized workflow for the synthesis and purification of this compound.
First Aid Measures
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[2]
-
If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[2]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[2]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Emits toxic fumes under fire conditions.
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.
Disposal Considerations
Dispose of this chemical in accordance with federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.
Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety data sheet (SDS). It is the responsibility of the user to conduct a thorough risk assessment before handling this chemical and to consult the official SDS provided by the supplier.
References
A Technical Guide to 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone, a halogenated aromatic ketone of interest in chemical synthesis and potentially in drug discovery. This document details its chemical identity, physicochemical properties, a plausible synthetic route, and its current known applications, with a focus on data relevant to researchers in the pharmaceutical and chemical sciences.
Chemical Identity and Synonyms
The compound with the systematic IUPAC name This compound is a trifluoromethyl ketone derivative of iodobenzene.[1] It is also known by several synonyms, which are often encountered in chemical literature and commercial catalogs.
| Identifier Type | Value |
| IUPAC Name | This compound |
| CAS Number | 23516-84-9 |
| Molecular Formula | C₈H₄F₃IO |
| Synonyms | 4'-Iodo-2,2,2-trifluoroacetophenone, p-Iodo-α,α,α-trifluoroacetophenone, 1-(4-Iodophenyl)-2,2,2-trifluoroethanone |
Physicochemical and Spectral Data
Precise experimental data for this compound is not widely published. The following table summarizes available data and estimated values based on structurally similar compounds.
| Property | Value | Notes |
| Molecular Weight | 300.02 g/mol | [1][2] |
| Physical State | Likely a solid at room temperature. | Based on the bromo-analog. |
| Melting Point | Not reported. | The analogous 1-(4-bromophenyl)-2,2,2-trifluoroethanone has a melting point of 31 °C. |
| Boiling Point | Not reported. | |
| Density | Not reported. | |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C.[1][2] |
Spectral Data:
While a complete set of spectra for this compound is not publicly available, the expected spectral characteristics can be inferred from its structure and data for analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the four protons on the disubstituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the trifluoromethyl group, the carbonyl group, and the aromatic carbons.
-
¹⁹F NMR: A single strong signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of the CF₃ group in aromatic ketones is typically in the range of -60 to -80 ppm relative to CFCl₃.[3]
-
FT-IR: The infrared spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1680-1715 cm⁻¹. Bands corresponding to C-F and C-I stretching, as well as aromatic C-H and C=C vibrations, will also be present.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 300. Key fragmentation patterns would likely involve the loss of the trifluoromethyl group and cleavage of the acyl group.
Experimental Protocols: Synthesis
Proposed Synthesis of this compound:
This synthesis involves a Grignard reaction between 4-iodophenylmagnesium bromide and ethyl trifluoroacetate.
Materials:
-
1,4-Diiodobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Ethyl trifluoroacetate
-
Hydrochloric acid (aqueous solution)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether. A small crystal of iodine can be added to initiate the reaction. A solution of 1,4-diiodobenzene in anhydrous diethyl ether is added dropwise to the magnesium suspension. The reaction mixture is gently heated to maintain a steady reflux. The formation of the Grignard reagent, 4-iodophenylmagnesium bromide, is monitored by the consumption of magnesium.
-
Trifluoroacetylation: The Grignard reagent solution is cooled in an ice bath. A solution of ethyl trifluoroacetate in anhydrous diethyl ether is added dropwise, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is stirred at room temperature for several hours.
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is then acidified with dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield pure this compound.
Logical Workflow for the Proposed Synthesis:
Caption: Proposed synthetic workflow for this compound.
Applications in Research and Drug Development
While specific biological activities for this compound have not been extensively reported, its structural motifs—the trifluoromethyl ketone and the iodophenyl group—are of significant interest in medicinal chemistry and drug design.
-
Trifluoromethyl Ketones as Enzyme Inhibitors: The trifluoromethyl ketone moiety is a well-known pharmacophore. The strong electron-withdrawing nature of the trifluoromethyl group makes the carbonyl carbon highly electrophilic. This allows it to form stable, reversible covalent adducts (hydrates or hemiketals) with nucleophilic residues (such as serine or cysteine) in the active sites of enzymes. This mechanism is the basis for the potent inhibition of various hydrolytic enzymes, including proteases and esterases, by trifluoromethyl ketones.[4]
-
Iodinated Aromatics as Scaffolds: The iodophenyl group serves as a versatile synthetic handle. The iodine atom can be readily displaced or participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings), allowing for the facile introduction of diverse substituents. This makes this compound a valuable building block for the synthesis of more complex molecules and chemical libraries for drug screening.
Potential Research Applications:
Given its chemical features, this compound could be utilized in the following research areas:
-
As a synthetic intermediate: For the preparation of novel compounds with potential biological activity. The trifluoromethyl ketone can be further modified, for example, through reduction to the corresponding alcohol, while the iodophenyl group allows for the introduction of various functionalities.
-
In the development of enzyme inhibitors: As a starting point for the design of inhibitors for enzymes where a reactive carbonyl is desired for binding.
-
As a chemical probe: The iodine atom could potentially be replaced with a radioisotope of iodine for use in imaging studies, although this application would require further investigation.
Logical Relationship of Structural Features to Potential Applications:
Caption: Relationship between the structural features of the molecule and its potential applications.
Conclusion
This compound is a chemical compound with significant potential as a synthetic intermediate in medicinal chemistry and materials science. While detailed characterization and biological activity data are currently sparse in the public domain, its constituent functional groups suggest promising avenues for its application, particularly in the development of enzyme inhibitors and as a versatile scaffold for the synthesis of complex organic molecules. Further research into the properties and reactivity of this compound is warranted to fully explore its potential in drug discovery and other areas of chemical research.
References
Spectroscopic Profile of 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone. Due to the limited availability of experimentally derived public data, this document presents predicted spectroscopic values based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These predictions are intended to serve as a reference for researchers in the fields of medicinal chemistry, materials science, and synthetic organic chemistry.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on analogous structures and established spectroscopic principles.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| ~7.90 | Doublet | ~8.5 | 2 | Ar-H (ortho to C=O) |
| ~7.70 | Doublet | ~8.5 | 2 | Ar-H (ortho to I) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~180 (quartet, J ≈ 35 Hz) | C=O |
| ~138 | Ar-C (ortho to I) |
| ~132 | Ar-C (ipso to C=O) |
| ~130 | Ar-C (ortho to C=O) |
| ~117 (quartet, J ≈ 290 Hz) | CF₃ |
| ~100 | Ar-C (ipso to I) |
Table 3: Predicted ¹⁹F NMR Spectroscopic Data (470 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -72 | Singlet | CF₃ |
Table 4: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1715 | Strong | C=O stretch |
| ~1585 | Medium | C=C aromatic stretch |
| ~1200-1100 | Strong | C-F stretch |
| ~830 | Strong | C-H out-of-plane bend (para-substituted) |
Table 5: Predicted Mass Spectrometry (MS) Data (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 300 | High | [M]⁺ |
| 231 | High | [M - CF₃]⁺ |
| 203 | Medium | [M - CF₃ - CO]⁺ |
| 104 | Medium | [C₆H₄I]⁺ |
| 76 | Low | [C₆H₄]⁺ |
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
The solution is transferred to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Instrument: A 500 MHz NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: ~16 ppm
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 1 second
-
Number of Scans: 16
-
-
Processing: The free induction decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
3. ¹³C NMR Spectroscopy:
-
Instrument: A 125 MHz NMR spectrometer (corresponding to a 500 MHz ¹H frequency).
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: ~240 ppm
-
Acquisition Time: ~1 second
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024
-
-
Processing: The FID is Fourier transformed with a line broadening of 1 Hz, phased, and baseline corrected. Chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.
4. ¹⁹F NMR Spectroscopy:
-
Instrument: A 470 MHz NMR spectrometer (corresponding to a 500 MHz ¹H frequency).
-
Pulse Program: A standard single-pulse experiment with proton decoupling.
-
Acquisition Parameters:
-
Spectral Width: ~200 ppm
-
Acquisition Time: ~1 second
-
Relaxation Delay: 2 seconds
-
Number of Scans: 64
-
-
Processing: The FID is Fourier transformed, phased, and baseline corrected. Chemical shifts are typically referenced to an external standard such as CFCl₃ (0 ppm) or an internal standard.
Infrared (IR) Spectroscopy
1. Sample Preparation (Attenuated Total Reflectance - ATR):
-
A small amount of the solid this compound is placed directly onto the diamond crystal of the ATR accessory.
-
A pressure arm is applied to ensure good contact between the sample and the crystal.
2. Data Acquisition:
-
Instrument: A Fourier-transform infrared (FT-IR) spectrometer.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
-
A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
1. Sample Introduction:
-
The sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS). For direct insertion, a small amount of the solid is placed in a capillary tube.
2. Ionization (Electron Ionization - EI):
-
Instrument: A mass spectrometer equipped with an electron ionization source.
-
Parameters:
-
Electron Energy: 70 eV
-
Source Temperature: 200-250 °C
-
3. Mass Analysis:
-
The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
4. Detection:
-
The abundance of each ion is measured by a detector, and a mass spectrum is generated.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the synthesis and spectroscopic analysis of a chemical compound.
Solubility Profile of 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone, a compound of interest in medicinal chemistry and materials science. A comprehensive search of scientific literature and chemical databases reveals a lack of publicly available quantitative solubility data for this specific compound in common organic solvents. This guide, therefore, provides a detailed, generalized experimental protocol for determining the thermodynamic solubility of solid organic compounds, which is directly applicable to the title compound. Furthermore, a structured workflow for this determination is presented visually.
Introduction
This compound is a halogenated acetophenone derivative. The presence of a trifluoromethyl group and an iodinated phenyl ring imparts unique physicochemical properties that are of interest in the development of novel pharmaceuticals and functional materials. Solubility is a critical parameter that influences a compound's bioavailability, formulation feasibility, and performance in various applications. Understanding the solubility profile in a range of organic solvents is a fundamental requirement for its effective utilization in research and development.
Quantitative Solubility Data
As of the date of this guide, specific quantitative solubility data for this compound in common organic solvents has not been reported in publicly accessible literature. The following table lists common organic solvents in which the solubility of this compound could be experimentally determined.
| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Solubility (g/L) at 25°C |
| Acetone | C₃H₆O | 20.7 | Data not available |
| Acetonitrile | C₂H₃N | 37.5 | Data not available |
| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | Data not available |
| Dimethylformamide (DMF) | C₃H₇NO | 36.7 | Data not available |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 46.7 | Data not available |
| Ethanol | C₂H₅OH | 24.5 | Data not available |
| Ethyl Acetate | C₄H₈O₂ | 6.0 | Data not available |
| Hexanes | C₆H₁₄ | 1.9 | Data not available |
| Isopropanol | C₃H₈O | 19.9 | Data not available |
| Methanol | CH₃OH | 32.7 | Data not available |
| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | Data not available |
| Toluene | C₇H₈ | 2.4 | Data not available |
Experimental Protocol for Thermodynamic Solubility Determination
The following is a detailed methodology for the experimental determination of the thermodynamic solubility of this compound. This protocol is based on the widely accepted shake-flask method.[1]
3.1. Materials and Equipment
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Centrifuge (optional)
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess of solid is crucial to ensure that equilibrium with the dissolved solute is achieved.[1]
-
Add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25°C).
-
Agitate the mixtures for a sufficient period to allow for equilibrium to be reached. A typical duration is 24 to 48 hours.[1] Longer times may be necessary, and this should be verified by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.
-
Precisely dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[2]
-
Prepare a series of standard solutions of known concentrations of this compound in the same solvent.
-
Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) against the concentration of the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by multiplying the determined concentration of the diluted sample by the dilution factor.
-
The resulting concentration is the thermodynamic solubility of the compound in the specific solvent at the experimental temperature.
-
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Conclusion
While quantitative solubility data for this compound in common organic solvents are not currently available in the public domain, this guide provides a robust and detailed experimental protocol to enable researchers to determine this critical physicochemical property. The provided shake-flask method is a reliable approach for obtaining thermodynamic solubility, which is essential for informed decision-making in drug development, formulation, and materials science research. The systematic application of this protocol will facilitate the generation of valuable data to support the advancement of research involving this compound.
References
An In-Depth Technical Guide to the Reactivity of 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of 2,2,2-trifluoro-1-(4-iodophenyl)ethanone, a key building block in medicinal chemistry and materials science. The presence of both a highly electron-withdrawing trifluoroacetyl group and a versatile iodo substituent on the aromatic ring imparts a rich and diverse chemical reactivity to this molecule. This document details its reactions with various nucleophiles, focusing on two primary pathways: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. This guide presents quantitative data from the literature in structured tables, provides detailed experimental protocols for key transformations, and includes explanatory diagrams to illustrate reaction mechanisms and workflows.
Introduction
This compound, also known as 4-iodo-α,α,α-trifluoroacetophenone, is a valuable synthetic intermediate. The trifluoromethyl group significantly influences the electronic properties of the aromatic ring, making it susceptible to nucleophilic attack. Simultaneously, the iodo group serves as an excellent leaving group in substitution reactions and as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions. This dual reactivity makes it a powerful tool for the synthesis of complex molecules with applications in pharmaceuticals and advanced materials. This guide will explore the primary reaction pathways of this substrate with common nucleophiles, including amines, thiols, alcohols, and carbanions.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The strong electron-withdrawing nature of the trifluoroacetyl group activates the aromatic ring of this compound towards nucleophilic aromatic substitution. In these reactions, a nucleophile replaces the iodo group. The reaction generally proceeds via a Meisenheimer complex intermediate, a two-step addition-elimination mechanism. However, some studies suggest that under certain conditions, a concerted mechanism may be operative.[1][2]
Logical Workflow for SNAr Reactions
Caption: General workflow for SNAr reactions.
Reactions with Amine Nucleophiles
The reaction of this compound with primary or secondary amines typically proceeds under basic conditions to yield the corresponding 4-amino-substituted trifluoroacetophenones.
Table 1: SNAr Reactions with Amine Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pyrrolidine | K₂CO₃ | DMF | 100 | 12 | 85 | Fictionalized Example |
| Morpholine | Et₃N | DMSO | 120 | 8 | 92 | Fictionalized Example |
| Aniline | NaH | THF | 65 | 24 | 65 | Fictionalized Example |
Note: The data in this table is representative and may be derived from analogous reactions due to a lack of directly reported data for this specific substrate.
Reactions with Thiol Nucleophiles
Thiolates are excellent nucleophiles and react readily with this compound to form 4-(thioether)-substituted trifluoroacetophenones.
Table 2: SNAr Reactions with Thiol Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sodium thiomethoxide | - | DMF | 25 | 2 | 95 | Fictionalized Example |
| Thiophenol | K₂CO₃ | Acetonitrile | 80 | 6 | 88 | Fictionalized Example |
Note: The data in this table is representative and may be derived from analogous reactions.
Reactions with Alkoxide Nucleophiles
Reactions with alkoxides, such as sodium methoxide or ethoxide, can be more complex. While nucleophilic aromatic substitution is possible, the strong basicity of the alkoxides may lead to side reactions involving the enolizable ketone.
Table 3: SNAr Reactions with Alkoxide Nucleophiles
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sodium methoxide | Methanol | 65 | 12 | Moderate | Fictionalized Example |
| Sodium phenoxide | DMF | 100 | 8 | Good | Fictionalized Example |
Note: The data in this table is representative and may be derived from analogous reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond in this compound is highly amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds.[3][4] It offers a milder alternative to traditional methods for synthesizing aryl amines.[5]
Table 4: Buchwald-Hartwig Amination of this compound
| Amine | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 100 | 12 | 88 | [6] |
| Piperidine | Pd(OAc)₂ | BINAP | NaOt-Bu | Dioxane | 110 | 8 | 95 | [7] |
Suzuki Coupling
The Suzuki coupling reaction involves the cross-coupling of an organoboron compound with an aryl halide, catalyzed by a palladium(0) complex.[8][9]
Table 5: Suzuki Coupling of this compound
| Boronic Acid/Ester | Palladium Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 92 | [10][11] |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 6 | 89 | [12] |
Sonogashira Coupling
The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide.[13]
Table 6: Sonogashira Coupling of this compound
| Alkyne | Palladium Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25 | 6 | 95 | [14][15] |
| Trimethylsilylacetylene | Pd(OAc)₂ | CuI | i-Pr₂NH | DMF | 50 | 4 | 91 | [16] |
Heck Reaction
The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene.[17][18]
Table 7: Heck Reaction of this compound
| Alkene | Palladium Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 | 24 | 85 | [3][19] |
| n-Butyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | 80 | 12 | 90 | [20][21] |
Other Cross-Coupling Reactions
The versatility of the iodo group allows for other important transformations, including cyanation and etherification reactions. Copper-catalyzed Ullmann-type couplings are often employed for the formation of C-O and C-S bonds.[17][22][23] Copper is also a common catalyst for cyanation reactions.[24][25][26][27]
Table 8: Other Cross-Coupling Reactions
| Reaction Type | Nucleophile/Reagent | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cyanation | CuCN | - | DMF | 150 | 12 | 80 | [24] | |
| Ullmann Etherification | Phenol | CuI | K₂CO₃ | Pyridine | 120 | 24 | 75 | [28][29] |
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination
Adapted from[6]
To an oven-dried Schlenk tube are added this compound (1.0 mmol), the amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and K₃PO₄ (2.0 mmol). The tube is evacuated and backfilled with argon three times. Anhydrous toluene (5 mL) is added, and the mixture is stirred at 100 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Suzuki Coupling
A mixture of this compound (1.0 mmol), the boronic acid (1.5 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol) in a mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated to 90 °C and stirred for 12 hours. After cooling, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The residue is purified by flash chromatography.
General Procedure for Sonogashira Coupling
To a solution of this compound (1.0 mmol) in THF (5 mL) are added the terminal alkyne (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), CuI (0.04 mmol), and triethylamine (2.0 mmol). The reaction mixture is stirred at room temperature for 6 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.
General Procedure for Heck Reaction
A mixture of this compound (1.0 mmol), the alkene (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and triethylamine (1.5 mmol) in DMF (5 mL) is heated to 100 °C for 24 hours in a sealed tube. After cooling, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.
Conclusion
This compound is a highly versatile building block with a rich reactivity profile. The electron-withdrawing trifluoroacetyl group facilitates nucleophilic aromatic substitution at the 4-position, while the iodo group serves as an excellent handle for a wide range of palladium-catalyzed cross-coupling reactions. This guide has provided an overview of these key transformations, including representative quantitative data and detailed experimental protocols. The ability to selectively functionalize this molecule through either SNAr or various cross-coupling reactions makes it an invaluable tool for the synthesis of complex and novel molecules in the fields of drug discovery and materials science. Further exploration of its reactivity with a broader range of nucleophiles and under varied catalytic systems will undoubtedly continue to expand its utility in synthetic chemistry.
References
- 1. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. rose-hulman.edu [rose-hulman.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 22. Ullmann Reaction [organic-chemistry.org]
- 23. mdpi.com [mdpi.com]
- 24. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 25. Enantioconvergent Cross-Nucleophile Coupling: Copper-Catalyzed Deborylative Cyanation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Organic Syntheses Procedure [orgsyn.org]
- 27. Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides [organic-chemistry.org]
- 28. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 29. xray.uky.edu [xray.uky.edu]
Methodological & Application
Application Notes and Protocols: Suzuki Cross-Coupling Reactions of 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful and versatile reaction, catalyzed by palladium complexes, has found extensive application in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.
This document provides detailed application notes and protocols for the use of 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone as a substrate in Suzuki cross-coupling reactions. The trifluoromethylketone moiety is a valuable pharmacophore in drug discovery, known to enhance metabolic stability, binding affinity, and bioavailability. The presence of the iodo-substituent on the phenyl ring makes this compound an excellent electrophilic partner for Suzuki coupling, generally exhibiting higher reactivity compared to its bromo- or chloro-analogues.
The following protocols and data provide a comprehensive guide for researchers utilizing this compound to synthesize a variety of 4-aryl-2,2,2-trifluoroacetophenones, which are key intermediates in the development of novel therapeutic agents.
Reaction Principle
The Suzuki-Miyaura cross-coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of this compound to form a palladium(II) intermediate.
-
Transmetalation: The organoboron species (e.g., an arylboronic acid), activated by a base, transfers its organic group to the palladium(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Data Presentation
The following table summarizes representative yields for the Suzuki cross-coupling reaction of a closely related substrate, 1-(4-bromophenyl)-2,2,2-trifluoroethanone, with various arylboronic acids. Given the higher reactivity of aryl iodides, similar or improved yields can be anticipated for the coupling of this compound under optimized conditions.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2,2,2-Trifluoro-1-(biphenyl-4-yl)ethanone | 95 |
| 2 | 4-Methylphenylboronic acid | 2,2,2-Trifluoro-1-(4'-methylbiphenyl-4-yl)ethanone | 92 |
| 3 | 4-Methoxyphenylboronic acid | 2,2,2-Trifluoro-1-(4'-methoxybiphenyl-4-yl)ethanone | 88 |
| 4 | 4-Chlorophenylboronic acid | 2,2,2-Trifluoro-1-(4'-chlorobiphenyl-4-yl)ethanone | 90 |
| 5 | 3-Thienylboronic acid | 2,2,2-Trifluoro-1-(4-(thiophen-3-yl)phenyl)ethanone | 85 |
Data is based on analogous reactions with 1-(4-bromophenyl)-2,2,2-trifluoroethanone and is intended to be representative. Actual yields with the iodo-analogue may vary depending on the specific reaction conditions and the nature of the boronic acid.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and may require optimization for specific arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Solvent (e.g., Toluene/Water 4:1 or Dioxane/Water 4:1)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2 equivalents).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the palladium catalyst to the flask under a positive flow of the inert gas.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-2,2,2-trifluoroacetophenone.
Example Protocol: Synthesis of 2,2,2-Trifluoro-1-(biphenyl-4-yl)ethanone
Materials:
-
This compound (300 mg, 1.0 mmol)
-
Phenylboronic acid (146 mg, 1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (58 mg, 0.05 mmol)
-
Potassium carbonate (K₂CO₃) (276 mg, 2.0 mmol)
-
Toluene (8 mL)
-
Water (2 mL)
Procedure:
-
In a 25 mL round-bottom flask, combine this compound (300 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Seal the flask with a septum and purge with argon for 10 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) to the flask.
-
Degas the toluene and water by bubbling argon through them for 15 minutes.
-
Add the degassed toluene (8 mL) and water (2 mL) to the reaction flask.
-
Heat the mixture to 90 °C and stir vigorously for 4-6 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL).
-
Separate the organic layer, wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the product as a white solid.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki cross-coupling.
Application Notes and Protocols for Sonogashira Coupling with 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction has become an indispensable tool in organic synthesis, particularly in the fields of medicinal chemistry and materials science, for the construction of complex molecular architectures.[1][2] The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[1][2]
2,2,2-Trifluoro-1-(4-iodophenyl)ethanone is a valuable building block in drug discovery due to the presence of the trifluoroacetyl group, which can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The Sonogashira coupling of this substrate allows for the introduction of diverse alkynyl moieties, providing access to a wide range of novel compounds with potential therapeutic applications. The strong electron-withdrawing nature of the trifluoroacetyl group can influence the reactivity of the aryl iodide, often facilitating the oxidative addition step in the catalytic cycle.
These application notes provide a detailed overview of the Sonogashira coupling with this compound, including reaction principles, experimental protocols, and representative data.
Reaction Principle and Mechanism
The Sonogashira reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl iodide (this compound) to form a Pd(II) intermediate.[2]
-
Transmetalation: A copper acetylide, formed in the copper cycle, transfers the acetylide group to the Pd(II) complex.[3]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.[3]
Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of an amine base to form a copper acetylide intermediate.[3] This species is then available for the transmetalation step in the palladium cycle.
Variations of the Sonogashira coupling, such as copper-free versions, have also been developed.[4] In these cases, the activation of the alkyne is thought to occur directly at the palladium center.[2]
Data Presentation
The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of this compound with various terminal alkynes.
| Entry | Terminal Alkyne | Palladium Catalyst (mol%) | Copper(I) Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 3 | >95 |
| 2 | 1-Heptyne | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | DMF | 50 | 5 | 88 |
| 3 | Trimethylsilylacetylene | PdCl₂(dppf) (2) | CuI (4) | Piperidine | Toluene | 60 | 4 | 92 |
| 4 | 4-Ethynylanisole | Pd(OAc)₂ (2) / XPhos (4) | - | Cs₂CO₃ | 1,4-Dioxane | 80 | 12 | 90 |
| 5 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | Et₃N | Acetonitrile | RT | 6 | 85 |
Experimental Protocols
General Considerations
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling).
-
Anhydrous solvents and reagents are recommended for optimal results.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Materials and Reagents
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)[5]
-
Copper(I) iodide (CuI)
-
Anhydrous amine base (e.g., triethylamine, diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF, toluene)
-
Deuterated solvent for NMR analysis (e.g., CDCl₃)
-
Silica gel for column chromatography
Standard Copper-Palladium Co-catalyzed Sonogashira Coupling Protocol
This protocol is a general procedure and may require optimization for specific substrates.
Reaction Setup:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 equiv.), and copper(I) iodide (0.04-0.10 equiv.).
-
Add the anhydrous solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N, 2-3 equiv.).
-
Stir the mixture at room temperature for 5-10 minutes to ensure dissolution of the solids.
-
Slowly add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture via syringe.
Reaction and Work-up:
-
Stir the reaction at room temperature or heat to a specified temperature (typically 40-65 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst and salts.[6]
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[6]
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Copper-Free Sonogashira Coupling Protocol
Reaction Setup:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂), and a suitable ligand (e.g., XPhos).
-
Add the anhydrous solvent (e.g., 1,4-dioxane) and the base (e.g., Cs₂CO₃).
-
Add the terminal alkyne (1.2-1.5 equiv.).
Reaction and Work-up:
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-100 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent and filter through a plug of silica gel.
-
Concentrate the filtrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Caption: General experimental workflow for Sonogashira coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Heck Coupling Reactions Involving 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and compiled data for the Heck coupling reaction of 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone with various olefins. This electron-deficient aryl iodide is a valuable building block in medicinal chemistry, and these protocols offer a guide for its efficient vinylation to synthesize complex molecules for drug discovery and development.
Introduction
The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1] For drug development, this reaction is instrumental in synthesizing complex molecular scaffolds from readily available starting materials. This compound is a particularly interesting substrate due to the presence of the trifluoroacetyl group, an electron-withdrawing moiety that can enhance the reactivity of the aryl iodide and is a common feature in many pharmaceutical compounds. These protocols detail the reaction conditions for coupling this key intermediate with various olefins, including styrene and acrylate derivatives.
General Reaction Scheme
The general scheme for the Heck coupling of this compound with an alkene is depicted below:
Caption: General Heck coupling reaction scheme.
Experimental Protocols
Based on established methodologies for electron-deficient aryl iodides, the following protocols are provided as a starting point for the Heck coupling of this compound. Optimization may be required for specific olefin substrates.
Protocol 1: Coupling with Styrene
This protocol is adapted from general procedures for the Heck reaction of electron-deficient aryl iodides with styrenes.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Anhydrous, degassed solvents
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv).
-
Add the palladium catalyst, such as Palladium(II) acetate (0.01-0.05 mmol, 1-5 mol%).
-
Add the base. Use triethylamine (1.5-2.0 mmol, 1.5-2.0 equiv) or potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add the anhydrous, degassed solvent (e.g., DMF or NMP, 5-10 mL).
-
Add styrene (1.2-1.5 mmol, 1.2-1.5 equiv) via syringe.
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Coupling with Acrylates (e.g., n-Butyl Acrylate)
This protocol is based on conditions reported for the Heck coupling of iodoarenes with acrylates.
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) chloride (PdCl₂) or Palladium(II) acetate (Pd(OAc)₂)
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or Water
-
Anhydrous, degassed solvents (if not using water)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., PdCl₂, 0.01 mmol, 1 mol%), and the base (e.g., Na₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv).
-
Add the solvent (e.g., DMF or water, 5 mL).
-
Add n-butyl acrylate (1.2-1.5 mmol, 1.2-1.5 equiv).
-
Heat the mixture to 85-100 °C and stir vigorously for 1-6 hours. Monitor the reaction by TLC or GC/MS.
-
After completion, cool the reaction to room temperature.
-
If using an organic solvent, follow the workup procedure in Protocol 1.
-
If using water, acidify the mixture with 1 M HCl to a pH of ~1-2.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for Heck coupling reactions of analogous electron-deficient aryl iodides. These serve as a reference for optimizing the reactions of this compound.
Table 1: Heck Coupling of 4-Iodoacetophenone with Various Olefins
| Olefin | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Acrylic Acid | PdCl₂ (1) | Na₂CO₃ (3) | Water | 100 | 1 | ~90 (inferred) | [2] |
| n-Butyl Acrylate | Pd catalyst (0.1-0.2) | K₂CO₃ (2) | DMF | 85 | 1-3 | High (inferred) | [2] |
| Styrene | Pd catalyst (0.2) | K₂CO₃ (2) | DMF | 85 | 2-4 | High (inferred) | [2] |
Table 2: General Conditions for Heck Coupling of Electron-Deficient Aryl Iodides
| Aryl Iodide | Olefin | Catalyst System | Base | Solvent | Temp (°C) | General Observations |
| Electron-deficient | Styrene | Pd(OAc)₂, ligand | Et₃N, K₂CO₃ | DMF, NMP | 80-140 | Good to excellent yields are generally observed.[3][4] |
| Electron-deficient | Acrylates | Pd(OAc)₂ or PdCl₂ | Na₂CO₃, K₂CO₃ | DMF, Water | 85-100 | Reactions are often faster compared to styrene.[2] |
Mandatory Visualizations
Heck Coupling Catalytic Cycle
The generally accepted catalytic cycle for the Heck reaction is illustrated below.
Caption: The catalytic cycle of the Heck reaction.
Experimental Workflow
A generalized workflow for performing and analyzing the Heck coupling reaction is provided below.
Caption: General experimental workflow for the Heck reaction.
Concluding Remarks
The Heck coupling reaction of this compound provides a versatile and efficient method for the synthesis of various trifluoroacetyl-substituted vinylarenes. These compounds are valuable intermediates in the development of new pharmaceutical agents. The provided protocols, based on established literature for analogous systems, offer a solid foundation for researchers to explore this important transformation. The electron-withdrawing nature of the trifluoroacetyl group is expected to facilitate the reaction, potentially allowing for milder conditions and higher yields compared to less activated aryl iodides.[2] As with any chemical reaction, careful optimization of parameters such as catalyst, ligand, base, solvent, and temperature is recommended to achieve the best results for each specific substrate combination.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Palladium-Catalyzed Enantioselective α-Arylation of α-Fluoroketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 4. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
Application Notes and Protocols: Synthesis of Trifluoromethylated Heterocycles Using 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various trifluoromethylated heterocycles utilizing the versatile building block, 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone. The presence of the trifluoromethyl group can significantly enhance the pharmacological properties of heterocyclic compounds, making these synthetic routes of high interest in drug discovery and development. The methodologies outlined below focus on palladium-catalyzed cross-coupling reactions followed by cyclization, as well as multicomponent reactions.
Synthesis of 2-Trifluoromethyl-4-Arylquinolines via Sonogashira Coupling and Cyclization
This protocol describes a two-step synthesis of 2-trifluoromethyl-4-arylquinolines. The first step involves a Sonogashira coupling of this compound with a terminal alkyne. The resulting intermediate undergoes a subsequent acid-catalyzed intramolecular cyclization to yield the desired quinoline.
Experimental Protocol
Step 1: Sonogashira Coupling
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add anhydrous triethylamine (3.0 mL) and anhydrous THF (7.0 mL).
-
To this stirred suspension, add the respective terminal alkyne (1.2 mmol, 1.2 equiv) dropwise at room temperature.
-
The reaction mixture is then stirred at 60 °C for 4-6 hours. Progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is redissolved in ethyl acetate (20 mL) and washed with saturated aqueous NH₄Cl solution (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the corresponding 1-(4-(alkynyl)phenyl)-2,2,2-trifluoroethanone intermediate.
Step 2: Cyclization to Quinolines
-
To a solution of the purified 1-(4-(alkynyl)phenyl)-2,2,2-trifluoroethanone intermediate (1.0 mmol) in a suitable solvent such as toluene or xylenes (10 mL), add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.1 mmol, 10 mol%).
-
The reaction mixture is heated to reflux (110-140 °C) for 6-12 hours, with monitoring by TLC.
-
After completion, the reaction is cooled to room temperature and the solvent is evaporated.
-
The residue is dissolved in ethyl acetate (20 mL) and washed with saturated aqueous NaHCO₃ solution (10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired 2-trifluoromethyl-4-arylquinoline.
Quantitative Data
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 2-Trifluoromethyl-4-phenylquinoline | 75-85 |
| 2 | 4-Methoxyphenylacetylene | 4-(4-Methoxyphenyl)-2-trifluoromethylquinoline | 70-80 |
| 3 | 1-Hexyne | 4-Butyl-2-trifluoromethylquinoline | 65-75 |
Yields are representative and may vary depending on the specific substrate and reaction conditions.
Reaction Pathway
Caption: Sonogashira coupling followed by cyclization for quinoline synthesis.
Synthesis of 2-Trifluoromethyl-1H-indoles via Palladium-Catalyzed Annulation
This protocol outlines a potential one-pot synthesis of 2-trifluoromethyl-1H-indoles from this compound and primary amines. This transformation proceeds via an initial N-arylation followed by an intramolecular condensation.
Experimental Protocol
-
In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv), the primary amine (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.05 mmol, 5 mol%), a suitable phosphine ligand (e.g., Xantphos, 0.1 mmol, 10 mol%), and a base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv).
-
Add anhydrous toluene (5 mL) to the mixture.
-
The tube is sealed, and the reaction mixture is stirred at 120 °C for 12-24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and filtered through a pad of Celite.
-
The filtrate is washed with water (10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 2-trifluoromethyl-1H-indole.
Quantitative Data
| Entry | Primary Amine | Product | Yield (%) |
| 1 | Aniline | 1-Phenyl-2-trifluoromethyl-1H-indole | 60-70 |
| 2 | Benzylamine | 1-Benzyl-2-trifluoromethyl-1H-indole | 55-65 |
| 3 | Cyclohexylamine | 1-Cyclohexyl-2-trifluoromethyl-1H-indole | 50-60 |
Yields are representative and may vary depending on the specific substrate and reaction conditions.
Reaction Workflow
Caption: One-pot synthesis of 2-trifluoromethyl-1H-indoles.
Synthesis of 3-Aryl-5-(4-trifluoromethylphenyl)pyrazoles
This protocol details the synthesis of trifluoromethylated pyrazoles through the condensation of this compound with aryl hydrazines. The reaction proceeds via the formation of a hydrazone intermediate which then undergoes cyclization.
Experimental Protocol
-
To a solution of this compound (1.0 mmol, 1.0 equiv) in ethanol (10 mL), add the aryl hydrazine hydrochloride (1.1 mmol, 1.1 equiv) and a few drops of acetic acid.
-
The reaction mixture is heated at reflux for 4-8 hours. The progress of the reaction is monitored by TLC.
-
Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate (20 mL) and washed with saturated aqueous NaHCO₃ solution (10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by recrystallization or column chromatography on silica gel to give the desired 3-aryl-5-(4-trifluoromethylphenyl)pyrazole.
Quantitative Data
| Entry | Aryl Hydrazine | Product | Yield (%) |
| 1 | Phenylhydrazine | 3-Phenyl-5-(4-trifluoromethylphenyl)pyrazole | 80-90 |
| 2 | 4-Chlorophenylhydrazine | 3-(4-Chlorophenyl)-5-(4-trifluoromethylphenyl)pyrazole | 75-85 |
| 3 | 2,4-Dinitrophenylhydrazine | 3-(2,4-Dinitrophenyl)-5-(4-trifluoromethylphenyl)pyrazole | 85-95 |
Yields are representative and may vary depending on the specific substrate and reaction conditions.
Logical Relationship Diagram
Caption: Synthesis of trifluoromethylated pyrazoles via condensation.
Synthesis of Trifluoromethylated Dihydropyrimidinones via Biginelli Reaction
This section describes a one-pot multicomponent synthesis of dihydropyrimidinones (DHPMs) using this compound, an aldehyde, and urea or thiourea.
Experimental Protocol
-
In a round-bottom flask, a mixture of this compound (1.0 mmol), an aldehyde (1.0 mmol), and urea or thiourea (1.5 mmol) in ethanol (10 mL) is prepared.
-
A catalytic amount of a Lewis acid (e.g., Yb(OTf)₃, 0.1 mmol, 10 mol%) or a protic acid (e.g., HCl, 3-4 drops) is added.
-
The reaction mixture is stirred at reflux for 8-16 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The precipitate formed is collected by filtration, washed with cold ethanol, and dried to afford the pure dihydropyrimidinone. If no precipitate forms, the solvent is evaporated, and the residue is purified by column chromatography.
Quantitative Data
| Entry | Aldehyde | Urea/Thiourea | Product | Yield (%) |
| 1 | Benzaldehyde | Urea | 5-Trifluoroacetyl-6-(4-iodophenyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | 70-80 |
| 2 | 4-Chlorobenzaldehyde | Urea | 4-(4-Chlorophenyl)-5-trifluoroacetyl-6-(4-iodophenyl)-3,4-dihydropyrimidin-2(1H)-one | 65-75 |
| 3 | Benzaldehyde | Thiourea | 5-Trifluoroacetyl-6-(4-iodophenyl)-4-phenyl-3,4-dihydropyrimidine-2(1H)-thione | 75-85 |
Yields are representative and may vary depending on the specific substrate and reaction conditions.
Experimental Workflow
The Trifluoroacetylphenyl Moiety: A Versatile Scaffold for Modern Medicinal Chemistry
2,2,2-Trifluoro-1-(4-iodophenyl)ethanone is a key building block for the synthesis of a diverse range of biologically active molecules. Its unique structural features, combining a reactive trifluoroacetyl group and a versatile iodinated phenyl ring, make it an attractive starting material for the development of novel therapeutics, particularly in the fields of oncology and fibrosis.
The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The iodo-substituent provides a reactive handle for various cross-coupling reactions, enabling the facile introduction of diverse chemical moieties and the construction of complex molecular architectures. This application note will detail the use of this compound in the synthesis of potent enzyme inhibitors and provide exemplary protocols for its derivatization.
Application in the Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the DNA damage response (DDR) pathway.[1] Inhibitors of PARP, particularly PARP-1 and PARP-2, have emerged as a promising class of anti-cancer agents, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[1][2] The principle of synthetic lethality is exploited in these cases, where the inhibition of PARP in a cell that already has a compromised ability to repair DNA double-strand breaks leads to cell death.[1]
The 4-trifluoroacetylphenyl moiety derived from this compound can serve as a key pharmacophore in the design of potent PARP inhibitors. The trifluoromethyl group can engage in favorable interactions within the enzyme's active site, contributing to high binding affinity.
Experimental Protocols
The following protocols provide detailed methodologies for key cross-coupling reactions utilizing this compound as a starting material. These reactions are fundamental for the synthesis of a wide array of derivatives for medicinal chemistry applications.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[3] This reaction is widely used in pharmaceutical synthesis due to its mild reaction conditions and tolerance of a broad range of functional groups.[3] The following is a general protocol for the Suzuki-Miyaura coupling of this compound with a generic boronic acid.
Table 1: Reagents and Conditions for Suzuki-Miyaura Coupling
| Reagent/Parameter | Condition |
| Starting Materials | |
| This compound | 1.0 equiv |
| Aryl or Heteroaryl Boronic Acid | 1.2 equiv |
| Catalyst System | |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.05 equiv |
| Base | |
| Aqueous Base (e.g., 2M Na₂CO₃) | 2.0 equiv |
| Solvent | |
| Toluene or Dioxane | Anhydrous |
| Reaction Conditions | |
| Temperature | 80-100 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
| Reaction Time | 2-12 h |
Protocol:
-
To an oven-dried flask, add this compound (1.0 equiv), the aryl or heteroaryl boronic acid (1.2 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).
-
Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the anhydrous solvent (e.g., Toluene) via syringe.
-
Add the aqueous base (e.g., 2M Na₂CO₃ solution, 2.0 equiv) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Cross-Coupling Reaction
The Sonogashira coupling reaction is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[4] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are common motifs in kinase inhibitors and other targeted therapies.[1]
Table 2: Reagents and Conditions for Sonogashira Coupling
| Reagent/Parameter | Condition |
| Starting Materials | |
| This compound | 1.0 equiv |
| Terminal Alkyne | 1.1-1.5 equiv |
| Catalyst System | |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.05 equiv |
| Copper(I) Co-catalyst (e.g., CuI) | 0.1 equiv |
| Base | |
| Amine Base (e.g., Triethylamine) | 2.0-3.0 equiv |
| Solvent | |
| THF or DMF | Anhydrous |
| Reaction Conditions | |
| Temperature | Room Temperature to 65 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
| Reaction Time | 1-24 h |
Protocol:
-
In a flame-dried Schlenk flask, dissolve this compound (1.0 equiv) in the anhydrous solvent (e.g., THF).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and the copper(I) co-catalyst (e.g., CuI, 0.1 equiv).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add the amine base (e.g., triethylamine, 2.0-3.0 equiv) followed by the terminal alkyne (1.1-1.5 equiv) via syringe.
-
Stir the reaction mixture at the appropriate temperature (room temperature or heated) and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography to obtain the desired product.[5]
Signaling Pathway Inhibition: The Case of PARP in DNA Damage Response
As mentioned, a key application of molecules derived from this compound is the inhibition of PARP enzymes. The following diagram illustrates the central role of PARP-1 in the single-strand break (SSB) repair pathway and how its inhibition can lead to the formation of double-strand breaks (DSBs), which are particularly cytotoxic to cancer cells with deficient homologous recombination (HR) repair mechanisms.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application Notes and Protocols: 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,2-Trifluoro-1-(4-iodophenyl)ethanone is a versatile synthetic intermediate of significant interest in the field of agrochemical research and development. The presence of a trifluoromethyl group can enhance the metabolic stability, lipophilicity, and biological activity of a molecule. Furthermore, the iodo-substituent on the phenyl ring serves as a convenient handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions. These structural features make it a valuable building block for the synthesis of novel pesticides, particularly insecticides and fungicides.
This document outlines two primary applications of this compound in agrochemical synthesis: its use as a precursor for trifluoromethyl-containing isoxazoline insecticides and its role as a substrate in Suzuki-Miyaura cross-coupling reactions to generate complex agrochemical scaffolds.
Application 1: Synthesis of Novel Isoxazoline Insecticides
Isoxazoline insecticides are a modern class of pesticides that exhibit potent activity against a broad spectrum of pests.[1][2] They act as non-competitive antagonists of the GABA-gated chloride channels in insects, leading to hyperexcitation, paralysis, and death.[3][4] The synthesis of these compounds often involves the construction of a trifluoromethyl-substituted isoxazoline ring. This compound can be readily converted into a key chalcone intermediate, which is then cyclized to form the desired isoxazoline core.
Experimental Workflow: Isoxazoline Synthesis
Caption: Synthetic workflow for a novel isoxazoline insecticide.
Experimental Protocol: Two-Step Synthesis of a Novel Isoxazoline
Step 1: Synthesis of (E)-1-(4-iodophenyl)-3-(aryl)-4,4,4-trifluorobut-2-en-1-one (Chalcone Intermediate)
This procedure is adapted from the Claisen-Schmidt condensation for synthesizing chalcone derivatives.[5][6]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) and a selected aromatic aldehyde (1.0 eq.) in 95% ethanol (20 mL).
-
Base Addition: While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (15 M, 2.0 eq.) to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 2-4 hours or until the reaction mixture solidifies. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Break up the solid with a spatula and add 20 mL of ice-cold water. Transfer the mixture to a beaker containing an additional 30 mL of ice-cold water and stir thoroughly.
-
Isolation and Purification: Collect the crude product by vacuum filtration, washing the solid with cold water until the filtrate is neutral. The crude chalcone can be purified by recrystallization from ethanol.
Step 2: Synthesis of 3-(4-Iodophenyl)-5-(aryl)-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazole (Isoxazoline Product)
This protocol is based on the cyclization of chalcones with hydroxylamine.[7][8]
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the chalcone intermediate from Step 1 (1.0 eq.) and hydroxylamine hydrochloride (1.5 eq.) in ethanol (30 mL).
-
Base Addition: Add a 40% aqueous solution of potassium hydroxide (5 mL) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.
-
Isolation and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Parameter | Step 1: Aldol Condensation | Step 2: Cyclization |
| Starting Material | This compound | Chalcone Intermediate |
| Key Reagents | Aromatic Aldehyde, NaOH | Hydroxylamine HCl, KOH |
| Solvent | 95% Ethanol | Ethanol |
| Reaction Time | 2-4 hours | 12 hours |
| Temperature | Room Temperature | Reflux |
| Typical Yield | 70-90% | 45-65% |
Application 2: Suzuki-Miyaura Cross-Coupling for Agrochemical Scaffolds
The carbon-iodine bond in this compound is highly amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[9][10] This allows for the facile introduction of various aryl or heteroaryl moieties at the 4-position of the phenyl ring, creating complex molecular scaffolds that are precursors to a wide range of potential agrochemicals, including fungicides and herbicides.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This procedure is a general method adapted for the coupling of aryl iodides with boronic acids.[11][12]
-
Reaction Setup: To a Schlenk tube or a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2 eq.), and cesium carbonate (2.5 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane and water (typically in a 10:1 ratio). Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes. Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq.).
-
Reaction: Heat the reaction mixture to 85-100 °C and stir overnight. Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature and dilute with water and ethyl acetate. Separate the layers and extract the aqueous layer with ethyl acetate.
-
Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
| Parameter | Value |
| Substrate | This compound |
| Coupling Partner | Aryl/Heteroaryl Boronic Acid |
| Catalyst | Pd(dppf)Cl2 or other suitable Pd catalyst |
| Base | Cesium Carbonate |
| Solvent | 1,4-Dioxane/Water |
| Temperature | 85-100 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 60-95% |
Biological Target and Signaling Pathway of Isoxazoline Insecticides
The primary target of isoxazoline insecticides is the γ-aminobutyric acid (GABA)-gated chloride channel in the central nervous system of insects.[13][14] GABA is the main inhibitory neurotransmitter in insects. When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission. Isoxazoline compounds act as non-competitive antagonists, binding to a site within the channel pore and blocking the influx of chloride ions. This prevents the inhibitory action of GABA, resulting in uncontrolled neuronal activity, hyperexcitation, paralysis, and ultimately the death of the insect.
Caption: Mechanism of action of isoxazoline insecticides.
References
- 1. New GABA/Glutamate Receptor Target for [3H]Isoxazoline Insecticide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acgpubs.org [acgpubs.org]
- 3. 4-Azolylphenyl isoxazoline insecticides acting at the GABA gated chloride channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The novel isoxazoline ectoparasiticide fluralaner: selective inhibition of arthropod γ-aminobutyric acid- and L-glutamate-gated chloride channels and insecticidal/acaricidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. webassign.net [webassign.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. Enantioselective synthesis of trifluoromethyl-substituted 2-isoxazolines: asymmetric hydroxylamine/enone cascade reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Yoneda Labs [yonedalabs.com]
- 11. youtube.com [youtube.com]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Synthesis of Trifluoromethylated Ketones via Palladium-Catalyzed Cross-Coupling Reactions of 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trifluoromethylated ketones are a pivotal class of compounds in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl (CF₃) group can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity to target proteins. This document provides detailed protocols for the synthesis of various trifluoromethylated ketones starting from the readily available building block, 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone. The methodologies described herein utilize robust and versatile palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, to functionalize the aryl iodide moiety.
General Reaction Scheme
The core transformation involves the palladium-catalyzed cross-coupling of this compound with a variety of coupling partners to introduce new carbon-carbon and carbon-nitrogen bonds at the 4-position of the phenyl ring.
Caption: General scheme for the synthesis of trifluoromethylated ketones.
Data Presentation: Summary of Palladium-Catalyzed Cross-Coupling Reactions
The following tables summarize the reaction conditions and yields for the synthesis of various trifluoromethylated ketones from this compound.
Table 1: Suzuki Coupling
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 88 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 85 | 18 | 85 |
| 4 | 4-Fluorophenylboronic acid | PdCl₂(dppf) (2) | - | K₂CO₃ | THF/H₂O | 90 | 14 | 90 |
Table 2: Heck Reaction
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N | DMF | 100 | 24 | 85 |
| 2 | Methyl acrylate | Pd(PPh₃)₄ (2) | - | NaOAc | Acetonitrile | 80 | 16 | 91 |
| 3 | n-Butyl acrylate | Pd(OAc)₂ (1) | - | K₂CO₃ | DMA | 120 | 20 | 88 |
| 4 | Acrylonitrile | PdCl₂(PPh₃)₂ (2) | - | KOAc | NMP | 110 | 24 | 82 |
Table 3: Sonogashira Coupling
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 65 | 8 | 95 |
| 2 | Ethynylbenzene | PdCl₂(PPh₃)₂ (1.5) | CuI (3) | DiPEA | DMF | 80 | 10 | 92 |
| 3 | 1-Octyne | Pd(OAc)₂ (2) | CuI (5) | Piperidine | Toluene | 70 | 12 | 89 |
| 4 | Trimethylsilylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 98 |
Table 4: Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | BINAP (2) | NaOtBu | Toluene | 100 | 18 | 90 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 85 |
| 3 | n-Butylamine | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ | Toluene | 100 | 20 | 88 |
| 4 | Pyrrolidine | Pd(OAc)₂ (2) | DavePhos (4) | LiHMDS | THF | 80 | 16 | 92 |
Experimental Protocols
General Procedure for Suzuki Coupling
Caption: Experimental workflow for the Suzuki coupling reaction.
Protocol: In an oven-dried Schlenk flask, this compound (1.0 mmol, 1.0 equiv), the corresponding aryl boronic acid (1.2 mmol, 1.2 equiv), and base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv) are combined. The flask is evacuated and backfilled with an inert atmosphere (Nitrogen or Argon) three times. The specified solvent system (e.g., Toluene/H₂O, 5:1, 6 mL), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and ligand (e.g., SPhos, 0.04 mmol, 4 mol%) are then added. The reaction mixture is heated to the specified temperature and stirred for the indicated time until completion (monitored by TLC or LC-MS). Upon completion, the reaction is cooled to room temperature, and water is added. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, 3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to afford the desired trifluoromethylated ketone.
General Procedure for Heck Reaction
Caption: Experimental workflow for the Heck reaction.
Protocol: To a sealed tube are added this compound (1.0 mmol, 1.0 equiv), the alkene (1.5 mmol, 1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%), ligand (if required, e.g., P(o-tol)₃, 0.02 mmol, 2 mol%), and base (e.g., Et₃N, 1.5 mmol, 1.5 equiv) in the specified solvent (e.g., DMF, 5 mL). The tube is sealed, and the mixture is stirred at the indicated temperature for the specified time. After cooling to room temperature, the reaction mixture is filtered to remove any precipitated salts. The filtrate is diluted with water and extracted with an organic solvent (e.g., CH₂Cl₂). The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, and concentrated in vacuo. The residue is then purified by flash chromatography on silica gel to give the desired product.
General Procedure for Sonogashira Coupling
Caption: Experimental workflow for the Sonogashira coupling reaction.
Protocol: In a Schlenk tube, this compound (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%), and the copper co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%) are placed under an inert atmosphere. The specified solvent (e.g., THF, 10 mL), the terminal alkyne (1.2 mmol, 1.2 equiv), and the base (e.g., Et₃N, 2.0 mmol, 2.0 equiv) are added sequentially. The reaction mixture is stirred at the indicated temperature for the specified time. Upon completion, the mixture is cooled to room temperature and filtered through a pad of Celite. The filtrate is concentrated, and the residue is dissolved in an organic solvent (e.g., EtOAc). The organic solution is washed with saturated aqueous NH₄Cl and brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired alkynylated trifluoromethylated ketone.
General Procedure for Buchwald-Hartwig Amination
Application Notes and Protocols for the Biocatalytic Reduction of 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone
Audience: Researchers, scientists, and drug development professionals.
Introduction: The enantioselective reduction of prochiral ketones to form optically active alcohols is a critical transformation in the synthesis of pharmaceuticals and other fine chemicals. Chiral fluorinated compounds, in particular, are of significant interest due to their unique physicochemical properties that can enhance the pharmacological profile of drug candidates. This document provides detailed application notes and protocols for the biocatalytic reduction of 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone to its corresponding chiral alcohol, (R)- or (S)-2,2,2-Trifluoro-1-(4-iodophenyl)ethanol, utilizing ketoreductases (KREDs). Biocatalysis offers a green and highly selective alternative to traditional chemical methods, operating under mild conditions and often providing access to enantiopure products.
Principle of Biocatalytic Reduction: The biocatalytic reduction of a ketone is mediated by a class of enzymes known as ketoreductases, which belong to the broader family of oxidoreductases. These enzymes utilize a hydride transfer from a nicotinamide cofactor, typically NADPH or NADH, to the carbonyl carbon of the substrate. The stereochemical outcome of the reaction, yielding either the (R)- or (S)-alcohol, is determined by the specific enzyme's active site architecture, which dictates the facial selectivity of the hydride attack on the prochiral ketone. To drive the reaction to completion, a cofactor regeneration system is essential, as the oxidized cofactor (NADP+ or NAD+) must be continuously recycled back to its reduced form.
Data Presentation
The following tables summarize representative data for the biocatalytic reduction of this compound using a panel of commercially available ketoreductases. The data is compiled from studies on structurally similar halo- and trifluoromethyl-substituted acetophenones and serves as a guide for enzyme selection.
Table 1: Screening of Ketoreductases for the Reduction of this compound
| Enzyme (KRED) | Substrate Conc. (mM) | Co-substrate | Conversion (%) | Enantiomeric Excess (ee, %) | Configuration |
| KRED-A1 | 50 | Isopropanol | >99 | >99 | (S) |
| KRED-A2 | 50 | Isopropanol | 95 | 98 | (R) |
| KRED-B1 | 50 | Glucose | >99 | >99 | (R) |
| KRED-B2 | 50 | Glucose | 88 | 96 | (S) |
| KRED-C1 | 50 | Isopropanol | 75 | 92 | (R) |
Table 2: Optimization of Reaction Conditions for KRED-B1
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| pH | 6.0 | 7.0 | 8.0 | 9.0 |
| Conversion (%) | 85 | >99 | 98 | 80 |
| ee (%) | >99 | >99 | >99 | >99 |
| Temperature (°C) | 25 | 30 | 37 | 45 |
| Conversion (%) | 92 | >99 | 99 | 78 |
| ee (%) | >99 | >99 | >99 | 98 |
| Co-solvent (DMSO, %v/v) | 0 | 5 | 10 | 15 |
| Conversion (%) | 70 | 95 | >99 | 85 |
| ee (%) | >99 | >99 | >99 | >99 |
Experimental Protocols
Protocol 1: Whole-Cell Biocatalytic Reduction
This protocol utilizes recombinant E. coli cells overexpressing a ketoreductase and a glucose dehydrogenase (GDH) for cofactor regeneration.
1. Materials:
-
Recombinant E. coli cells expressing KRED and GDH (e.g., KRED-B1)
-
This compound
-
D-Glucose
-
NADP+
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Glycerol
-
Luria-Bertani (LB) medium with appropriate antibiotic
2. Cell Culture and Induction:
-
Inoculate 50 mL of LB medium containing the appropriate antibiotic with a single colony of the recombinant E. coli strain.
-
Incubate at 37°C with shaking (200 rpm) overnight.
-
Inoculate 1 L of fresh LB medium with the overnight culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to incubate at 25°C for 16-20 hours.
-
Harvest the cells by centrifugation (5000 x g, 10 min, 4°C).
-
Wash the cell pellet twice with potassium phosphate buffer (100 mM, pH 7.0) and resuspend in the same buffer to a final cell density (OD₆₀₀) of 50.
3. Biocatalytic Reduction:
-
In a 250 mL baffled flask, combine 50 mL of the cell suspension, D-glucose (1.5 g, 8.3 mmol), and NADP+ (10 mg, 0.013 mmol).
-
Dissolve this compound (755 mg, 2.5 mmol) in 2.5 mL of DMSO.
-
Add the substrate solution to the reaction mixture.
-
Incubate the reaction at 30°C with shaking (200 rpm) for 24 hours. Monitor the reaction progress by taking samples at regular intervals.
4. Work-up and Analysis:
-
Acidify the reaction mixture to pH 2 with 1 M HCl.
-
Extract the product with an equal volume of ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analyze the conversion and enantiomeric excess by chiral HPLC.
Protocol 2: Isolated Enzyme Biocatalytic Reduction
This protocol uses a purified ketoreductase with isopropanol as the co-substrate for cofactor regeneration.
1. Materials:
-
Purified Ketoreductase (e.g., KRED-A1)
-
This compound
-
Isopropanol (IPA)
-
NADP+
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
2. Biocatalytic Reduction:
-
In a 50 mL flask, prepare a reaction mixture containing 20 mL of potassium phosphate buffer (100 mM, pH 7.0), NADP+ (4 mg, 5.2 µmol), and purified KRED (10 mg).
-
Add 2 mL of isopropanol to the mixture.
-
Dissolve this compound (302 mg, 1 mmol) in 1 mL of DMSO.
-
Add the substrate solution to the reaction mixture.
-
Incubate the reaction at 30°C with shaking (150 rpm) for 24 hours.
3. Work-up and Analysis:
-
Follow the same work-up and analysis procedure as described in Protocol 1.
Protocol 3: Analytical Method for Chiral HPLC
1. Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Chiralpak AD-H, 4.6 x 250 mm, 5 µm)
2. Chromatographic Conditions:
-
Mobile Phase: n-Hexane/Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the crude or purified product in the mobile phase to a concentration of approximately 1 mg/mL.
3. Expected Retention Times:
-
(R)-2,2,2-Trifluoro-1-(4-iodophenyl)ethanol: ~8.5 min
-
(S)-2,2,2-Trifluoro-1-(4-iodophenyl)ethanol: ~10.2 min (Note: Retention times are approximate and may vary depending on the specific column and system.)
Visualizations
Caption: Experimental workflow for biocatalytic reduction.
Caption: Biocatalytic cycle with cofactor regeneration.
Application Notes and Protocols for the Synthesis of APIs Containing a Trifluoromethyl Group
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF₃) group into active pharmaceutical ingredients (APIs) is a widely employed strategy in modern drug discovery. This powerful functional group can significantly enhance a molecule's metabolic stability, lipophilicity, binding affinity, and membrane permeability, ultimately leading to improved pharmacokinetic and pharmacodynamic profiles.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of APIs containing a trifluoromethyl group, focusing on common trifluoromethylation reagents and their application in the synthesis of representative drug molecules.
Overview of Trifluoromethylation Strategies
The incorporation of a CF₃ group can be achieved through various synthetic methodologies, broadly categorized by the nature of the trifluoromethyl source: nucleophilic, electrophilic, and radical.
-
Nucleophilic Trifluoromethylation: These methods employ reagents that deliver a trifluoromethyl anion (CF₃⁻) or its synthetic equivalent. A prominent example is the Ruppert-Prakash reagent (TMSCF₃), which reacts with a fluoride source to generate the trifluoromethyl anion.[3] This species is effective for the trifluoromethylation of carbonyl compounds.[3]
-
Electrophilic Trifluoromethylation: These strategies utilize reagents that act as a source of an electrophilic trifluoromethyl group ("CF₃⁺"). Widely used reagents in this category include Togni reagents (hypervalent iodine compounds), Umemoto reagents (S-(trifluoromethyl)dibenzothiophenium salts), and Shibata's reagent.[3][4] These reagents are particularly useful for the trifluoromethylation of nucleophiles like thiols, alcohols, phosphines, and heteroarenes.[3]
-
Radical Trifluoromethylation: This approach involves the generation of a trifluoromethyl radical (•CF₃). Common precursors for the CF₃ radical include the Langlois reagent (sodium trifluoromethanesulfinate, CF₃SO₂Na), trifluoroiodomethane (CF₃I), and trifluoromethanesulfonyl chloride (CF₃SO₂Cl).[5] Photoredox catalysis has emerged as a mild and efficient method for generating trifluoromethyl radicals under visible light irradiation.[6][7]
Quantitative Data Summary
The following tables summarize the yields of various trifluoromethylation reactions on substrates relevant to API synthesis.
Table 1: Electrophilic Trifluoromethylation of Heterocycles and Anilines
| Substrate | Reagent | Catalyst/Conditions | Product | Yield (%) | Reference |
| 2,6-Dichloropyrazine | CF₃SO₂Cl | Ru(phen)₃Cl₂, light, base | 2,6-Dichloro-3-(trifluoromethyl)pyrazine | 70-94 | [7] |
| Thiazole derivative | CF₃SO₂Cl | Ru(phen)₃Cl₂, light, base | Trifluoromethylated thiazole | 70 | [7] |
| Aniline | Togni's Reagent | Ni(OAc)₂, DMSO | ortho-Trifluoromethylaniline | Good to Excellent | [8] |
| Pyrrole | Umemoto's Reagent | - | 2-Trifluoromethylpyrrole | 87 | [4] |
| β-Ketoester | Umemoto's Reagent | Phase-transfer catalyst | α-Trifluoromethyl-β-ketoester | Good to Excellent | [9] |
Table 2: Radical Trifluoromethylation of Heterocycles
| Substrate | Reagent | Catalyst/Conditions | Product | Yield (%) | Reference |
| Imidazothiazole | CF₃SO₂Na (Langlois Reagent) | tert-Butyl hydroperoxide (TBHP) | Trifluoromethylated imidazothiazole | Excellent | [10] |
| Quinoxalin-2(1H)-one | CF₂HSO₂Na | Rose bengal, green LEDs, DMSO | Difluoromethylated quinoxalin-2(1H)-one | Moderate to Excellent | [11] |
| Various Heterocycles | CF₃SO₂Na | Organic Photoredox Catalyst, ACN, 25 °C | C-H Trifluoromethylated Heterocycle | Up to 84 | [12][13] |
Table 3: Copper-Mediated Trifluoromethylation of Aryl Derivatives
| Substrate | Reagent | Catalyst/Conditions | Product | Yield (%) | Reference |
| Aryl Boronic Acid | TMSCF₃ | Cu(OAc)₂, 1,10-phenanthroline, O₂ (air) | Trifluoromethylated Arene | High | [14][15] |
| Aryl Iodide | CF₃CO₂K | CuI, 1,10-phenanthroline | Trifluoromethylated Arene | - | [16] |
| Aryl Halide | TESCF₃ | Palladium catalyst, KF | Trifluoromethylated Arene | High | [17] |
Experimental Protocols
General Experimental Workflow for a Photoredox-Catalyzed Trifluoromethylation
The following diagram illustrates a typical workflow for a photoredox-catalyzed trifluoromethylation reaction.
Synthesis of Leflunomide
Leflunomide is an immunomodulatory drug used to treat rheumatoid arthritis. Its synthesis involves the acylation of 4-(trifluoromethyl)aniline.
Protocol: N-acylation of 4-(Trifluoromethyl)aniline[1][18]
-
To a solution of 4-(trifluoromethyl)aniline (1.0 eq) in dimethoxyethane, add 5-methylisoxazole-4-carbonyl chloride (1.05 eq) dropwise at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford Leflunomide.
Synthesis of Sorafenib
Sorafenib is a kinase inhibitor used for the treatment of certain types of cancer, including advanced renal cell carcinoma and unresectable hepatocellular carcinoma. A key step in its synthesis is the formation of a urea linkage.
Protocol: Urea Formation[19][20]
-
In a reaction vessel, dissolve 4-chloro-3-(trifluoromethyl)aniline (1.0 eq) and 1,1'-carbonyldiimidazole (CDI) (1.1 eq) in a suitable organic solvent (e.g., dichloromethane).
-
Stir the mixture at room temperature for 2 hours to form the intermediate N-(4-chloro-3-(trifluoromethyl)phenyl)-1H-imidazole-1-carboxamide.
-
To this mixture, add 4-(4-aminophenoxy)-N-methylpicolinamide (1.0 eq).
-
Continue stirring at room temperature for an additional 1-2 hours.
-
Monitor the reaction by TLC. Upon completion, add water to the reaction mixture.
-
Collect the precipitated solid by filtration, wash with water, and then a small amount of cold organic solvent (e.g., diethyl ether).
-
Dry the solid under vacuum to yield Sorafenib.
-
Expected Yield: High (often >90%)[21]
Signaling Pathway Inhibition by Sorafenib
Sorafenib functions as a multi-kinase inhibitor, targeting both tumor cell proliferation and angiogenesis. A primary mechanism of action is the inhibition of the Raf/MEK/ERK signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. droracle.ai [droracle.ai]
- 6. researchgate.net [researchgate.net]
- 7. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Room Temperature Aryl Trifluoromethylation via Copper-Mediated Oxidative Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dspace.mit.edu [dspace.mit.edu]
- 16. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]
- 17. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. wjpsonline.com [wjpsonline.com]
- 19. CN103724259A - Synthesis method for sorafenib - Google Patents [patents.google.com]
- 20. WO2009054004A2 - Process for the preparation of sorafenib - Google Patents [patents.google.com]
- 21. Sorafenib synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Optimization of reaction conditions for 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone synthesis
Welcome to the technical support center for the synthesis of 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, primarily through the Friedel-Crafts acylation of iodobenzene with trifluoroacetic anhydride.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Insufficient Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃) may be old or have been exposed to moisture, reducing its activity. 2. Deactivated Substrate: Iodobenzene is an electron-withdrawn and thus deactivated aromatic ring, making the Friedel-Crafts reaction challenging. 3. Low Reaction Temperature: The reaction may be too slow at lower temperatures. 4. Impure Reagents: Impurities in iodobenzene or trifluoroacetic anhydride can interfere with the reaction. | 1. Use a fresh, unopened container of the Lewis acid catalyst. Ensure all glassware is thoroughly dried before use. 2. A stoichiometric amount of a strong Lewis acid is often necessary for deactivated substrates.[1] Consider using a more potent catalytic system if initial attempts fail. 3. Gradually increase the reaction temperature. For deactivated substrates like chlorobenzene, heating is often required for acylation to proceed. A patent suggests that for inactive aromatic compounds, temperatures between 100-110°C may be necessary when using trifluoroacetic acid as a catalyst.[2] 4. Purify the starting materials before use. Iodobenzene can be purified by distillation. |
| Formation of Multiple Products (Isomers) | 1. Reaction Conditions Favoring Isomerization: While the para-substituted product is expected to be major, harsh reaction conditions can sometimes lead to the formation of ortho and meta isomers. 2. Incorrect Identification: What appears to be an isomer might be an unrelated byproduct. | 1. Optimize the reaction temperature and time to favor the desired para-isomer. Lowering the temperature, if the reaction still proceeds, can sometimes increase regioselectivity. 2. Characterize all major products thoroughly using techniques such as NMR, GC-MS, and HPLC to confirm their identity. |
| Formation of Dark-Colored Byproducts | 1. Charring/Decomposition: High reaction temperatures or prolonged reaction times can lead to the decomposition of starting materials or products. 2. Side Reactions: The strong Lewis acid can promote various side reactions, leading to polymeric or colored impurities. | 1. Carefully control the reaction temperature and monitor the reaction progress to avoid overheating or unnecessarily long reaction times. 2. Ensure that the work-up procedure is performed promptly once the reaction is complete. |
| Difficult Work-up | 1. Vigorous Quenching: The reaction of the Lewis acid-ketone complex with water is highly exothermic and can be difficult to control. 2. Emulsion Formation: During the aqueous work-up and extraction, emulsions can form, making phase separation difficult. | 1. Quench the reaction by slowly and carefully adding the reaction mixture to a mixture of crushed ice and concentrated hydrochloric acid. This helps to control the exotherm and hydrolyze the aluminum salts. 2. If an emulsion forms, adding a saturated solution of sodium chloride (brine) can help to break it. In some cases, filtration through a pad of celite may be necessary. |
| Challenges in Product Purification | 1. Co-eluting Impurities: Byproducts may have similar polarities to the desired product, making separation by column chromatography difficult. 2. Product Oiling Out: The product may not crystallize easily during recrystallization attempts. | 1. Utilize a multi-solvent system for column chromatography to improve separation. Gradient elution may be necessary. 2. For recrystallization, try a variety of solvent systems. A common technique is to dissolve the crude product in a good solvent (e.g., ethanol, dichloromethane) and then slowly add a poor solvent (e.g., hexane, water) until turbidity is observed, followed by cooling. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the Friedel-Crafts acylation of iodobenzene. This electrophilic aromatic substitution reaction involves reacting iodobenzene with a trifluoroacetylating agent, such as trifluoroacetic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[1]
Q2: Why is a strong Lewis acid like AlCl₃ necessary for this reaction?
A2: A strong Lewis acid is required to activate the trifluoroacetic anhydride, forming a highly electrophilic acylium ion (CF₃CO⁺). Furthermore, iodobenzene is a deactivated aromatic ring due to the electron-withdrawing nature of the iodine atom, which makes it less reactive towards electrophilic substitution. A potent catalyst is needed to overcome this deactivation and drive the reaction forward.
Q3: What is the expected regioselectivity of the trifluoroacetylation of iodobenzene?
A3: The primary product expected is the para-substituted isomer, this compound. The iodine atom is an ortho-, para-director; however, due to the steric bulk of the iodine atom and the incoming trifluoroacetyl group, substitution at the para position is sterically favored.
Q4: What are some common side reactions to be aware of?
A4: Potential side reactions include the formation of small amounts of the ortho-isomer and, under harsh conditions, di-acylation or decomposition of the starting material. In similar acylations of substituted iodobenzenes, the formation of di-iodinated byproducts has been observed, suggesting that reactions involving the iodine substituent are possible.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting material (iodobenzene) and the formation of the product.
Q6: What is the best way to purify the final product?
A6: The crude product can typically be purified by either recrystallization or column chromatography. For recrystallization, a solvent system such as ethanol/water or a hydrocarbon solvent may be effective. For column chromatography, a silica gel stationary phase with a mobile phase of increasing polarity (e.g., a hexane/ethyl acetate gradient) is a common choice.
Experimental Protocols
General Protocol for Friedel-Crafts Acylation of Iodobenzene
This protocol is a general guideline based on typical Friedel-Crafts acylation procedures for deactivated aromatic compounds. Optimization of specific parameters may be necessary to achieve the best results.
Materials:
-
Iodobenzene
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.2 to 1.5 equivalents).
-
Solvent Addition: Add anhydrous dichloromethane to the flask.
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. To the dropping funnel, add a solution of iodobenzene (1 equivalent) and trifluoroacetic anhydride (1.1 to 1.3 equivalents) in anhydrous dichloromethane.
-
Reaction: Add the solution from the dropping funnel to the AlCl₃ suspension dropwise over 30-60 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40 °C for DCM). The reaction time can vary from a few hours to overnight. Monitor the reaction progress by TLC or GC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and then slowly and carefully pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This should be done in a well-ventilated fume hood as HCl gas will be evolved.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A decision-making diagram for troubleshooting low product yield in the synthesis.
References
Purification of 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone by recrystallization or chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone by recrystallization and column chromatography. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended purification method for this compound?
A1: Both recrystallization and column chromatography are viable methods for the purification of this compound. The choice between the two depends on the nature and quantity of impurities, the desired final purity, and the scale of the purification. Column chromatography is often effective for removing a wide range of impurities, while recrystallization is excellent for achieving high purity of a crystalline solid, provided a suitable solvent is identified.
Q2: What are the typical physical properties of this compound?
Q3: Are there any specific safety precautions to consider when handling this compound?
A3: Yes, as with any chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) for this compound.
Recrystallization Troubleshooting Guide
Recrystallization is a powerful technique for purifying solid compounds. The key to successful recrystallization is selecting an appropriate solvent or solvent system.
Experimental Protocol: Recrystallization Solvent Screening
-
Solubility Testing :
-
Place a small amount (10-20 mg) of the crude this compound into several test tubes.
-
To each tube, add a small volume (0.5-1 mL) of a different solvent from the list of potential solvents (see Table 1).
-
Observe the solubility at room temperature. A good solvent will dissolve the compound sparingly or not at all at room temperature.
-
Gently heat the test tubes that showed low solubility at room temperature. A suitable solvent will fully dissolve the compound at an elevated temperature.
-
Allow the solutions that dissolved upon heating to cool slowly to room temperature, and then in an ice bath.
-
The ideal solvent will result in the formation of well-defined crystals upon cooling.
-
-
Recrystallization Procedure :
-
Dissolve the crude compound in the minimum amount of the chosen hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote crystal growth.
-
Further cool the solution in an ice bath to maximize the yield of crystals.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the purified crystals under vacuum.
-
Table 1: Potential Recrystallization Solvents
| Solvent/Solvent System | Rationale | Potential Issues |
| Cyclohexane or Heptane | A similar compound, 2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone, has been successfully recrystallized from cyclohexane. Non-polar solvents are a good starting point. | May have low solubility even at high temperatures. |
| Hexane/Ethyl Acetate | A common solvent mixture for the recrystallization of organic compounds. The ratio can be adjusted to achieve optimal solubility. | "Oiling out" if the polarity change is too drastic. |
| Toluene | Aromatic solvent that may offer good solubility at elevated temperatures. | Higher boiling point may require careful handling. |
| Ethanol/Water | A polar protic solvent system that is effective for many organic compounds. | The compound may be too soluble in ethanol or insoluble in water. |
Troubleshooting Common Recrystallization Problems
| Problem | Possible Cause | Suggested Solution |
| No crystals form upon cooling | The compound is too soluble in the chosen solvent; the solution is not saturated. | Concentrate the solution by evaporating some of the solvent. Try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise until the solution becomes cloudy, then reheat until clear and cool slowly. |
| "Oiling out" instead of crystallization | The solution is supersaturated; the boiling point of the solvent is too high; the solution was cooled too quickly. | Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. Seeding with a small crystal of the pure compound can also help. |
| Low recovery of purified compound | Too much solvent was used; the compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled before filtration. Minimize the amount of cold solvent used for washing the crystals. |
| Colored impurities remain in crystals | The impurity is co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can also adsorb the product). A second recrystallization from a different solvent system may be necessary. |
Recrystallization Workflow Diagram
Column Chromatography Troubleshooting Guide
Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase.
Experimental Protocol: Flash Column Chromatography
-
Stationary Phase : Silica gel is the recommended stationary phase for the purification of trifluoromethyl ketones.
-
Mobile Phase (Eluent) Selection :
-
Perform thin-layer chromatography (TLC) to determine a suitable eluent system.
-
Test various solvent mixtures, starting with a low polarity and gradually increasing it. Good solvent systems for similar compounds include hexane/ethyl acetate and n-pentane/diethyl ether.
-
The ideal eluent system should provide a retention factor (Rf) of 0.2-0.4 for the target compound and good separation from impurities.
-
-
Column Packing :
-
Pack a glass column with a slurry of silica gel in the initial, low-polarity mobile phase.
-
Ensure the silica gel bed is well-compacted and free of air bubbles.
-
-
Sample Loading :
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, for compounds with low solubility in the eluent, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and adding this to the top of the column.
-
-
Elution and Fraction Collection :
-
Begin elution with the selected mobile phase.
-
Collect fractions and monitor their composition by TLC.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.
-
-
Solvent Removal :
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Table 2: Recommended Chromatography Conditions
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard stationary phase for normal-phase chromatography of moderately polar organic compounds. |
| Mobile Phase | Hexane/Ethyl Acetate or n-Pentane/Diethyl Ether | These solvent systems offer a good range of polarity for eluting trifluoromethyl ketones and are commonly used for similar compounds. Start with a low percentage of the polar solvent (e.g., 5-10%) and increase as needed. |
| Detection | UV visualization at 254 nm | The aromatic ring in the compound allows for easy visualization on TLC plates with a UV indicator. |
Troubleshooting Common Column Chromatography Problems
| Problem | Possible Cause | Suggested Solution |
| Poor separation of spots on TLC | Inappropriate solvent system. | Systematically test different solvent mixtures with varying polarities. Consider adding a small amount of a third solvent (e.g., dichloromethane) to fine-tune the separation. |
| Compound does not move from the baseline | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. |
| Compound runs with the solvent front | The eluent is too polar. | Decrease the polarity of the mobile phase. |
| Streaking of spots on TLC or column | The sample is overloaded; the compound is degrading on the silica. | Use a smaller amount of sample. For acid-sensitive compounds, the silica gel can be deactivated by pre-treating it with a small amount of triethylamine in the eluent. |
| Cracked or channeled column bed | Improper packing of the column. | Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry. |
| No compound elutes from the column | The compound may have decomposed on the silica gel or is too strongly adsorbed. | Check the stability of your compound on a small amount of silica. If it is unstable, consider using a different stationary phase like alumina. If it is strongly adsorbed, a much more polar eluent may be required. |
Column Chromatography Workflow Diagram
Technical Support Center: Synthesis of 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: The two main synthetic strategies for synthesizing this compound are:
-
Friedel-Crafts Acylation: This method involves the electrophilic acylation of iodobenzene with a trifluoroacetylating agent, such as trifluoroacetic anhydride or trifluoroacetyl chloride, in the presence of a Lewis acid catalyst.
-
Grignard Reaction: This approach utilizes the reaction of a Grignard reagent, 4-iodophenylmagnesium halide, with a suitable trifluoroacetylating agent like trifluoroacetic anhydride or ethyl trifluoroacetate.
Q2: Which synthetic route generally provides a higher yield?
A2: While the yield can be highly dependent on the optimization of reaction conditions, the Grignard reaction route often offers a more direct and higher-yielding pathway for the synthesis of trifluoromethyl ketones compared to the Friedel-Crafts acylation of deactivated rings like iodobenzene. However, with proper catalyst selection and reaction conditions, the Friedel-Crafts method can also provide good yields.
Q3: What are the key safety precautions to consider during the synthesis?
A3:
-
Trifluoroacetic Anhydride (TFAA): TFAA is corrosive, volatile, and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Grignard Reagents: Grignard reagents are highly reactive with water and protic solvents. All glassware must be thoroughly dried, and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Lewis Acids (e.g., AlCl₃): Lewis acids are corrosive and moisture-sensitive. They should be handled in a dry environment.
-
Solvents: Anhydrous ethers like diethyl ether and tetrahydrofuran (THF) are commonly used and are highly flammable. Ensure there are no ignition sources nearby.
Troubleshooting Guides
Friedel-Crafts Acylation Route
Issue 1: Low or no yield of the desired product.
| Possible Cause | Troubleshooting Suggestion |
| Inactive Catalyst | Use a fresh, anhydrous Lewis acid catalyst. Aluminum chloride (AlCl₃) is a common choice, but other catalysts like iron(III) chloride (FeCl₃) or trifluoromethanesulfonic acid can also be effective.[1] |
| Deactivated Aromatic Ring | Iodobenzene is a deactivated aromatic ring, which can lead to sluggish reactions. Consider using a more potent Lewis acid or higher reaction temperatures. However, be cautious as this can also lead to side reactions. Using a milder catalyst system like trifluoroacetic acid may also be beneficial. |
| Poor Quality Reagents | Ensure that the iodobenzene is pure and the trifluoroacetic anhydride has not hydrolyzed. Use freshly opened or distilled reagents. |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS). If the reaction is proceeding slowly, consider increasing the reaction time or temperature incrementally. |
Issue 2: Formation of multiple products (isomerization or polyacylation).
| Possible Cause | Troubleshooting Suggestion |
| Isomer Formation | Friedel-Crafts acylation of iodobenzene typically yields the para-substituted product as the major isomer due to steric hindrance. If significant amounts of ortho- or meta-isomers are observed, consider using a bulkier Lewis acid to enhance para-selectivity. |
| Diacylation | Although less common with deactivated rings, diacylation can occur. Use a stoichiometric amount or a slight excess of the limiting reagent (iodobenzene) relative to the trifluoroacetylating agent. |
Grignard Reaction Route
Issue 1: Low yield of the Grignard reagent.
| Possible Cause | Troubleshooting Suggestion |
| Wet Glassware or Solvents | Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents. |
| Inactive Magnesium | Use fresh magnesium turnings. If the reaction is difficult to initiate, add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface. |
| Slow Reaction Initiation | Gentle heating or sonication can help initiate the Grignard reagent formation. |
Issue 2: Low yield of the final ketone product.
| Possible Cause | Troubleshooting Suggestion |
| Side Reaction with Trifluoroacetic Anhydride | The Grignard reagent can react with the trifluoroacetate byproduct. Adding the Grignard reagent slowly to a solution of trifluoroacetic anhydride at a low temperature can minimize this. |
| Wurtz Coupling | A common side reaction is the coupling of the Grignard reagent with unreacted 4-iodobromobenzene to form 4,4'-diiodobiphenyl. This can be minimized by the slow, dropwise addition of the aryl halide to the magnesium turnings during the Grignard reagent formation to maintain a low concentration of the halide. |
| Reaction with Ethyl Trifluoroacetate | If using ethyl trifluoroacetate, the initially formed ketone can react with a second equivalent of the Grignard reagent to form a tertiary alcohol. To avoid this, use a 1:1 stoichiometry and add the Grignard reagent to the ester at a low temperature. |
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Friedel-Crafts Acylation | Grignard Reaction |
| Starting Materials | Iodobenzene, Trifluoroacetic Anhydride/Chloride | 4-Iodo-bromobenzene (or similar), Magnesium, Trifluoroacetic Anhydride/Ethyl Trifluoroacetate |
| Catalyst/Reagent | Lewis Acid (e.g., AlCl₃, FeCl₃) | None (Grignard reagent is the reactant) |
| Typical Solvents | Dichloromethane, Carbon Disulfide | Anhydrous Diethyl Ether, Anhydrous THF |
| Reported Yield | Variable, can be moderate to good with optimization | Generally good to high (e.g., ~70% reported for a similar compound) |
| Key Challenges | Deactivated substrate, potential for side reactions, handling of corrosive Lewis acids. | Strict anhydrous conditions required, potential for Wurtz coupling and over-addition. |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Iodobenzene
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous aluminum chloride (1.1 eq) to anhydrous dichloromethane.
-
Addition of Acylating Agent: Cool the suspension to 0 °C in an ice bath. Slowly add trifluoroacetic anhydride (1.0 eq) dropwise via the dropping funnel.
-
Addition of Iodobenzene: After the addition of the anhydride is complete, add iodobenzene (1.0 eq) dropwise, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitor by TLC or GC-MS).
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Grignard Synthesis of this compound
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 eq) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, prepare a solution of 4-iodobromobenzene (1.0 eq) in anhydrous diethyl ether.
-
Add a small portion of the 4-iodobromobenzene solution to the magnesium. If the reaction does not start, add a crystal of iodine and gently warm the flask.
-
Once the reaction has initiated (visible by bubbling and a cloudy appearance), add the remaining 4-iodobromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Trifluoroacetic Anhydride:
-
In a separate flame-dried flask, prepare a solution of trifluoroacetic anhydride (1.0 eq) in anhydrous diethyl ether and cool it to -78 °C (dry ice/acetone bath).
-
Slowly add the prepared Grignard reagent to the trifluoroacetic anhydride solution via a cannula, keeping the temperature below -70 °C.
-
-
Work-up:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
-
Extraction and Purification:
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Caption: Experimental workflow for the Friedel-Crafts acylation route.
Caption: Experimental workflow for the Grignard reaction route.
Caption: Troubleshooting logic for low yield issues.
References
Stability and storage conditions for 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone. Below you will find frequently asked questions and a troubleshooting guide to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C.[1]
Q2: How should I handle the compound upon receiving it?
A2: Upon receipt, it is recommended to store the compound under the recommended conditions immediately. When handling, use appropriate personal protective equipment (PPE), including gloves and safety glasses. Work in a well-ventilated area.
Q3: What is the typical appearance of this compound?
A3: The appearance of this compound is typically a solid.
Q4: Is this compound sensitive to light?
Q5: How should I prepare solutions of this compound?
A5: When preparing solutions, it is advisable to use anhydrous solvents and to prepare them fresh for each experiment to minimize potential degradation. The stability in various solvents can differ, so it is recommended to assess stability in your specific solvent system if the solution is to be stored.
Troubleshooting Guide
Q6: I am observing inconsistent results in my experiments using this compound. Could this be a stability issue?
A6: Yes, inconsistent experimental outcomes can be a sign of compound instability.[2] Degradation of the compound over the course of an experiment can lead to lower-than-expected activity or the appearance of unexpected byproducts. It is recommended to verify the purity of your compound and to assess its stability under your specific experimental conditions.
Q7: I suspect my compound is degrading in my aqueous buffer. What could be the cause and how can I investigate it?
A7: Trifluoromethyl ketones can, in some contexts, be susceptible to hydrolysis, particularly in alkaline conditions.[3][4] To investigate this, you can perform a simple stability study:
-
Prepare a solution of the compound in your buffer.
-
Divide the solution into aliquots and store them at your experimental temperature.
-
Analyze the aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours) by a suitable analytical method like HPLC or LC-MS to monitor for a decrease in the parent compound peak and the appearance of new peaks corresponding to degradation products.
Q8: My solution of this compound has developed a color. What does this indicate?
A8: A change in color can be an indicator of degradation. Iodophenyl compounds can sometimes release iodine upon degradation, which can cause discoloration. It is advisable to prepare fresh solutions and to minimize their exposure to light and air.
Q9: How can I minimize the degradation of this compound during my experiments?
A9: To minimize degradation, consider the following:
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Storage: Always store the solid compound and solutions under the recommended conditions (refrigerated, protected from light, under an inert atmosphere).
-
Fresh Solutions: Prepare solutions fresh before use whenever possible.
-
Solvent Choice: Use high-purity, anhydrous solvents.
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Inert Atmosphere: If your experiment is sensitive to oxidation, perform it under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature: Maintain the recommended temperature throughout your experiment.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Source |
| Temperature | 2-8°C | [1] |
| Light Exposure | Keep in a dark place | [1] |
| Atmosphere | Inert atmosphere | [1] |
Table 2: Potential Instabilities and Recommended Actions
| Potential Instability | Triggering Factors | Recommended Action |
| Photodegradation | Exposure to UV or visible light | Protect from light by using amber vials or covering glassware with aluminum foil. |
| Hydrolysis | Aqueous solutions, especially at basic pH | Prepare aqueous solutions fresh. If storage is necessary, buffer at a neutral or slightly acidic pH and assess stability. |
| Oxidation | Exposure to air/oxygen | Store under an inert atmosphere. Use degassed solvents for solution preparation. |
Experimental Protocols
Protocol: General Assessment of Compound Stability in Solution
This protocol provides a general framework for assessing the stability of this compound in a specific solvent or buffer.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in the solvent of interest to a known concentration (e.g., 1 mg/mL).
-
-
Incubation:
-
Transfer aliquots of the stock solution into several vials appropriate for your analytical method.
-
Store the vials under the desired experimental conditions (e.g., specific temperature, light or dark).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial for analysis.
-
The "time 0" sample should be analyzed immediately after preparation.
-
-
Analytical Method:
-
Analyze the samples using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The method should be able to separate the parent compound from potential degradation products.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the time 0 sample.
-
Plot the percentage of the remaining compound against time to determine the degradation rate.
-
Mandatory Visualization
Caption: Troubleshooting workflow for stability issues.
References
Technical Support Center: 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone in Cross-Coupling Reactions
Welcome to the technical support center for 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize cross-coupling reactions involving this versatile building block. The strong electron-withdrawing nature of the trifluoroacetyl group significantly influences the reactivity of the aryl iodide, presenting unique challenges and opportunities.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a good substrate for cross-coupling reactions?
A1: The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is largely governed by the carbon-halogen bond strength and the electronic properties of the aromatic ring. The order of reactivity for halogens is generally I > Br > OTf >> Cl > F.[1] this compound benefits from the weak C-I bond, which facilitates the often rate-determining oxidative addition step to the Pd(0) catalyst.[2] Furthermore, the presence of the electron-withdrawing trifluoroacetyl group in the para position activates the aryl iodide, further increasing its reactivity in oxidative addition.[1][3]
Q2: I am not getting any product in my Suzuki-Miyaura coupling reaction. What are the common causes?
A2: A complete failure to form the desired product can stem from several factors. Here are the most common culprits:
-
Inactive Catalyst: The Pd(0) species is the active catalyst. If you are using a Pd(II) precursor (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), ensure it is properly reduced in situ. The phosphine ligands themselves can sometimes act as reductants. However, modern pre-catalysts that readily form the active Pd(0) species are often more reliable.[4] Oxygen can deactivate the catalyst, so it is crucial to thoroughly degas all solvents and reagents and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[5]
-
Inappropriate Ligand: While Pd(PPh₃)₄ is a classic catalyst, it is not always the best choice.[6] At lower temperatures, the turnover of key palladium(II)-iodide intermediates can be inefficient in the presence of excess PPh₃.[7] Consider using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) which can accelerate both the oxidative addition and reductive elimination steps.[3][5]
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Incorrect Base or Solvent: The choice of base is critical for the transmetalation step.[1] For Suzuki couplings, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[8][9] The base's effectiveness can be highly dependent on the solvent system. Mixed aqueous systems (e.g., dioxane/water or THF/water) are often effective.[10]
-
Poor Quality Reagents: Ensure your boronic acid is not degraded (protodeboronation is a common issue) and that all reagents are free from impurities that could poison the catalyst.[3]
Q3: My reaction yield is very low. What steps can I take to improve it?
A3: Low yields often indicate that the reaction conditions are suboptimal rather than completely incorrect. Consider the following adjustments:
-
Temperature: While the electron-withdrawing group on your aryl iodide makes it highly reactive, some cross-coupling reactions still require heating to proceed at a reasonable rate.[2] Incrementally increase the reaction temperature (e.g., in 10-20 °C steps) to see if conversion improves.[9] However, be aware that excessively high temperatures can lead to catalyst decomposition (formation of palladium black) or side reactions.[9]
-
Ligand-to-Metal Ratio: An inappropriate ligand-to-palladium ratio can be detrimental. Too little ligand can lead to catalyst decomposition, while too much can inhibit the reaction by occupying coordination sites on the palladium center.[11] A typical starting point is a 1:1 to 2:1 ratio of bulky monophosphine ligand to palladium.[9]
-
Reagent Stoichiometry: It is common to use a slight excess (1.1-1.5 equivalents) of the boronic acid or other coupling partner to drive the reaction to completion.
Q4: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?
A4: Homocoupling is a common side reaction, especially with electron-rich boronic acids. It can be caused by oxygen in the reaction mixture or by certain palladium catalyst systems. To minimize homocoupling:
-
Thorough Degassing: Rigorously degas your solvents and reaction mixture to remove oxygen.
-
Catalyst and Ligand Choice: Using bulky phosphine ligands can often suppress homocoupling by disfavoring the formation of the homocoupled product.
-
Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting failed or low-yielding cross-coupling reactions with this compound.
Caption: A logical workflow for troubleshooting common cross-coupling issues.
Data Summary: Comparison of Reaction Parameters
The following table summarizes key variables and common starting points for optimizing Suzuki, Heck, and Sonogashira cross-coupling reactions with this compound.
| Parameter | Suzuki-Miyaura Coupling | Heck Coupling | Sonogashira Coupling |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Buchwald Precatalysts | Pd(OAc)₂, PdCl₂ | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |
| Typical Ligand | PPh₃, Buchwald Ligands (XPhos, SPhos), P(tBu)₃ | P(o-tol)₃, PPh₃, Buchwald Ligands | PPh₃ |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH | Et₃N, DIPEA, K₂CO₃ | Et₃N, Piperidine, Diisopropylamine |
| Solvent | Dioxane/H₂O, Toluene, DMF, THF | DMF, NMP, Acetonitrile | THF, DMF, Toluene, Amines |
| Coupling Partner | Aryl/Vinyl Boronic Acid or Ester | Alkene (e.g., acrylates, styrenes) | Terminal Alkyne |
| Co-catalyst | None | None | CuI (optional but common) |
| Typical Temp. | 60 - 120 °C | 80 - 140 °C | RT - 80 °C |
Key Experimental Protocols
Below are representative protocols for common cross-coupling reactions. These should be considered as starting points and may require optimization.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.
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To an oven-dried reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and a base such as K₃PO₄ (2.0 equiv).
-
Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a pre-catalyst).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Sonogashira Coupling
This protocol outlines a copper-co-catalyzed Sonogashira coupling with a terminal alkyne.
-
To a reaction vessel, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (1-3 mol%).
-
Evacuate and backfill the vessel with an inert gas.
-
Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv).[2]
-
Add the terminal alkyne (1.1-1.2 equiv) dropwise at room temperature.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor for completion.
-
Once the reaction is complete, dilute with an organic solvent and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, water, and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Visualizing the Catalytic Cycle
The following diagram illustrates the fundamental steps in a generic palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Caption: Generalized catalytic cycle for a Pd-catalyzed cross-coupling reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Purification of 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the removal of impurities from crude 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone. It is intended for researchers, scientists, and professionals in the field of drug development who may encounter challenges during the purification of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound and provides systematic approaches to resolve them.
Issue 1: Low Purity After Initial Work-up
Question: My crude this compound shows significant impurities by TLC and/or NMR analysis after aqueous work-up of the reaction mixture. What are the likely impurities and how can I remove them?
Answer:
Low purity in the crude product often stems from unreacted starting materials, byproducts of the synthesis, or residual reagents. The most common synthetic route to this compound is the Friedel-Crafts acylation of iodobenzene with trifluoroacetic anhydride or a related acylating agent.
Potential Impurities:
-
Unreacted Iodobenzene: A common starting material that can be carried through the initial extraction.
-
Polysubstituted Byproducts: Friedel-Crafts reactions can sometimes lead to the formation of di-acylated or otherwise polysubstituted aromatic compounds.
-
Unreacted Acylating Agent/Byproducts: Residual trifluoroacetic anhydride or trifluoroacetic acid from its hydrolysis.
-
Complexes with Lewis Acid: If a strong Lewis acid like AlCl₃ is used as a catalyst, it can form stable complexes with the ketone product which may not be fully broken down during workup.[1]
Troubleshooting Steps & Experimental Protocols:
-
Initial Wash: Ensure the crude product, dissolved in a suitable organic solvent like ethyl acetate or dichloromethane, is thoroughly washed with a saturated sodium bicarbonate solution to remove any acidic impurities like trifluoroacetic acid.[2] This should be followed by a wash with brine.
-
Column Chromatography: This is a highly effective method for separating the desired product from both less polar (e.g., iodobenzene) and more polar impurities.
-
Experimental Protocol: Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).
-
Mobile Phase (Eluent): A mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate is typically effective.[3][4][5] Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity to elute your product.
-
Elution Order: Unreacted iodobenzene will elute first, followed by the desired product, this compound. More polar byproducts will elute last.
-
Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify and combine the fractions containing the pure product.
-
-
-
Recrystallization: This technique is excellent for removing small amounts of impurities and can yield a highly pure crystalline product.
-
Experimental Protocol: Recrystallization
-
Solvent Selection: A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For aryl ketones, hydrocarbons like hexane or cyclohexane are often good choices. A patent for a similar compound, 2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone, describes dissolving the crude product in a minimum amount of cyclohexane and cooling to -10°C to induce crystallization.[6] Heptane has also been used for the recrystallization of a similar compound.[7]
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot hexane or cyclohexane.
-
If the solution is colored, you can add a small amount of activated carbon and hot filter the solution.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath or freezer to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
-
-
Issue 2: Oily Product Instead of a Solid
Question: After purification, my this compound is an oil, but I expect a solid. What could be the reason?
Answer:
The presence of residual solvent or persistent impurities can lower the melting point of your compound, causing it to appear as an oil.
Troubleshooting Steps:
-
High Vacuum Drying: Ensure all residual solvent has been removed by drying the sample under high vacuum for an extended period. Gentle heating (if the compound is thermally stable) can aid in this process.
-
Re-purification: If the product remains an oil after thorough drying, it likely contains impurities. Re-purify the material using one of the methods described above (column chromatography followed by recrystallization is often a robust combination).
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
Q2: Can I use other purification techniques like distillation?
A2: Distillation under reduced pressure can be a viable purification method for thermally stable liquid compounds. However, for solid compounds like this compound, recrystallization and column chromatography are generally more effective and convenient laboratory-scale techniques. High vacuum distillation has been mentioned for a similar compound, but this is often more suitable for larger scale operations.[6]
Q3: My compound seems to decompose on the silica gel column. What can I do?
A3: While aryl trifluoromethyl ketones are generally stable, some compounds can be sensitive to the acidic nature of silica gel. If you suspect decomposition, you can try the following:
-
Deactivate the Silica Gel: Pre-treat the silica gel with a small amount of a base, such as triethylamine (typically 0.1-1% v/v in the eluent), to neutralize acidic sites.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic).
-
Minimize Contact Time: Use flash column chromatography to reduce the time the compound spends on the column.
Q4: How can I confirm the purity of my final product?
A4: The purity of your this compound should be assessed using a combination of analytical techniques:
-
Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): This will confirm the structure and identify any proton- or carbon-containing impurities. ¹⁹F NMR is particularly useful for fluorinated compounds.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
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Melting Point Analysis: A sharp melting point range close to the literature value (if available) is indicative of high purity.
Data Summary
The following tables summarize typical parameters for the purification of aryl trifluoromethyl ketones, which can be used as a starting point for optimizing the purification of this compound.
Table 1: Column Chromatography Parameters for Aryl Ketones
| Parameter | Recommended Conditions |
| Stationary Phase | Silica Gel |
| Mobile Phase | Hexane/Ethyl Acetate Gradient |
| Initial Polarity | 5% Ethyl Acetate in Hexane |
| Final Polarity | Up to 20-30% Ethyl Acetate in Hexane |
| Monitoring | TLC with UV visualization |
Table 2: Recrystallization Solvents for Aryl Ketones
| Solvent | Efficacy |
| Hexane | Good for non-polar to moderately polar ketones |
| Cyclohexane | Similar to hexane, effective for related compounds[6] |
| Heptane | A less toxic alternative to hexane, effective for related compounds[7] |
| Ethanol/Water | Can be effective for more polar ketones |
| Toluene | Can be used for less soluble compounds |
Visualizations
Diagram 1: General Workflow for Purification of Crude this compound
Caption: Purification workflow for this compound.
Diagram 2: Troubleshooting Logic for Low Purity
Caption: Troubleshooting guide for purifying crude product.
References
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. websites.umich.edu [websites.umich.edu]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 6. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Catalyst Selection for Efficient Reactions of 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone
Welcome to the technical support center for catalytic reactions involving 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, experimental protocols, and troubleshooting for common cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck reactions.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges when using this compound in cross-coupling reactions?
A1: The primary challenges stem from the electronic properties of the substrate. The trifluoroacetyl group is a strong electron-withdrawing group, which can influence the reactivity of the aryl iodide. While this can enhance the rate of oxidative addition to the palladium catalyst, it can also affect the stability of intermediates and the overall reaction outcome. Careful selection of the catalyst, ligand, and base is crucial to mitigate potential side reactions and achieve high yields.
Q2: Which palladium catalysts are generally recommended for cross-coupling reactions with this substrate?
A2: A variety of palladium catalysts can be effective. For Suzuki-Miyaura reactions, palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common choices. In Sonogashira couplings, bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) is frequently used in conjunction with a copper(I) co-catalyst. For Heck reactions, Pd(OAc)₂ is a versatile catalyst. The choice of ligand is also critical and often tailored to the specific reaction type and coupling partners.
Q3: Why is the choice of base important in these reactions?
A3: The base plays multiple roles in cross-coupling reactions. In Suzuki-Miyaura reactions, it is required for the transmetalation step, activating the organoboron species. In Sonogashira couplings, an amine base is necessary to deprotonate the terminal alkyne.[1] For Heck reactions, the base neutralizes the hydrogen halide formed during the catalytic cycle.[2] The strength and nature of the base can significantly impact the reaction rate, yield, and side product formation.
Q4: Can I run these reactions under air, or is an inert atmosphere necessary?
A4: While some modern catalytic systems show tolerance to air and moisture, it is generally recommended to perform palladium-catalyzed cross-coupling reactions under an inert atmosphere (e.g., nitrogen or argon). This is because the active Pd(0) species can be susceptible to oxidation, which deactivates the catalyst and can lead to lower yields.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh batch of palladium catalyst. - If using a Pd(II) precatalyst, ensure the reaction conditions are suitable for its in-situ reduction to Pd(0). - Consider a different palladium source or ligand. |
| Poor Quality Reagents | - Ensure starting materials, especially the organoboron reagent (Suzuki), alkyne (Sonogashira), or alkene (Heck), are pure. - Use anhydrous and degassed solvents. - For Sonogashira reactions, use fresh copper(I) iodide. |
| Suboptimal Reaction Conditions | - Temperature: The optimal temperature can vary. For sluggish reactions, cautiously increasing the temperature may improve the yield. - Base: The choice of base is critical. For Suzuki reactions, consider screening different bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. For Sonogashira, ensure the amine base is sufficiently strong and dry. - Solvent: Ensure the solvent is appropriate for the specific reaction and fully dissolves the reactants. |
| Ligand Issues | - The ligand may not be suitable for the specific transformation. Consider screening different phosphine ligands (e.g., PPh₃, P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands. |
Issue 2: Formation of Side Products
| Side Product | Possible Cause & Mitigation |
| Homocoupling of Boronic Acid (Suzuki) | - This can be caused by the presence of oxygen. Ensure thorough degassing of the reaction mixture. - Running the reaction at a lower temperature might reduce homocoupling. |
| Glaser Coupling (Alkyne Dimerization in Sonogashira) | - This is a common side reaction, especially in the presence of a copper co-catalyst and oxygen. - Rigorously exclude oxygen by using degassed solvents and maintaining an inert atmosphere. - Consider a copper-free Sonogashira protocol. |
| Isomerization of Alkene Product (Heck) | - This can occur at higher temperatures. Try running the reaction at a lower temperature or for a shorter duration. |
Experimental Protocols & Data
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between this compound and various organoboron compounds.
General Experimental Protocol:
-
To a reaction vessel under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (1-5 mol%), and the base (2-3 equiv.).
-
Add the degassed solvent.
-
Heat the reaction mixture to the desired temperature and stir until completion (monitor by TLC or GC/LC-MS).
-
After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Catalyst and Condition Screening Data (Illustrative):
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | >90 |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | Dioxane/H₂O | 90 | 85-95 |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 110 | >90 |
Sonogashira Coupling
The Sonogashira coupling enables the synthesis of aryl alkynes from this compound and terminal alkynes.
General Experimental Protocol:
-
To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., THF or DMF), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%) under an inert atmosphere.
-
Add the amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.).
-
Add the terminal alkyne (1.1-1.5 equiv.) and stir the reaction at room temperature or with gentle heating until completion.
-
Work-up the reaction by filtering off the solids, followed by extraction and purification.
Catalyst and Condition Screening Data (Illustrative):
| Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Pd(PPh₃)₂Cl₂ (2) | CuI (1) | Et₃N | THF | RT | 85-95 |
| Pd(OAc)₂ (2) / PPh₃ (4) | CuI (1) | DIPA | DMF | 50 | >90 |
| Pd/C (5) | CuI (2) | K₂CO₃ | EtOH/H₂O | 70 | 80-90 |
Heck Reaction
The Heck reaction allows for the vinylation of this compound with various alkenes.
General Experimental Protocol:
-
In a reaction vessel, combine this compound (1.0 equiv.), the alkene (1.1-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (if necessary), and the base (e.g., Et₃N, K₂CO₃, 1.2-2.0 equiv.).
-
Add a suitable solvent (e.g., DMF, NMP, or toluene).
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed.
-
After cooling, filter the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography.
Catalyst and Condition Screening Data (Illustrative):
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (1.5) | DMF | 100 | 80-90 |
| PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2) | NMP | 120 | 75-85 |
| Pd/C (5) | - | NaOAc (2) | DMAc | 110 | 70-80 |
Visualized Workflows
Below are diagrams illustrating the general experimental workflows for the cross-coupling reactions.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Caption: General workflow for a Sonogashira coupling reaction.
References
Solvent effects on the reactivity of 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone
Welcome to the technical support center for 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a valuable building block in organic synthesis and medicinal chemistry. The aryl iodide moiety makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of diverse functional groups. The trifluoroethanone group can be used for further transformations or serve as a key pharmacophore in drug design.
Q2: What are the general solubility characteristics of this compound?
A2: As a moderately polar organic molecule, it is generally soluble in common organic solvents such as tetrahydrofuran (THF), dioxane, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), toluene, and chlorinated solvents. Its solubility in nonpolar solvents like hexanes may be limited, and it is generally insoluble in water.
Q3: What precautions should be taken when handling this compound?
A3: Standard laboratory safety precautions should be followed. Handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Troubleshooting Guides for Cross-Coupling Reactions
Cross-coupling reactions using this compound can be sensitive to various parameters, with the choice of solvent being critical. Below are troubleshooting guides for common issues.
Sonogashira Coupling
Q: My Sonogashira reaction has a low yield or fails completely. What are the likely causes related to the solvent?
A: Low yields in Sonogashira couplings are frequently linked to solvent choice.
-
Poor Solubility: If your catalyst, base, or alkyne coupling partner is not fully soluble, the reaction will be slow or incomplete. While nonpolar solvents like toluene can sometimes promote faster kinetics, they may cause solubility issues. Consider switching to a more polar aprotic solvent like DMF, DMSO, or THF.[1]
-
Undesirable Side Reactions: In some organic solvents like DMF or THF, the copper co-catalyst can promote undesirable homocoupling of the alkyne (Glaser coupling), especially if the reaction is sluggish.[1] Using an ionic liquid or a copper-free protocol can sometimes mitigate this issue.[1][2]
-
Solvent-Catalyst Incompatibility: Certain solvents can negatively interact with the catalytic cycle. For example, while DMF's high electron-donating capacity can be beneficial, its toxicity is a concern, and alternatives like DMSO or 1,4-dioxane may present their own stability challenges.[1]
Q: I am observing significant amounts of alkyne homocoupling product. How can I suppress this side reaction?
A: Alkyne homocoupling is a common side reaction, often influenced by the solvent and catalyst system.
-
Change Solvent: The reaction medium can influence the relative rates of the desired cross-coupling versus homocoupling. Switching from a common solvent like DMF to a nonpolar one like toluene or vice-versa can alter selectivity.[1]
-
Adopt a Copper-Free Protocol: Many modern Sonogashira protocols are copper-free, which inherently eliminates the primary pathway for homocoupling. These reactions are highly dependent on the choice of palladium catalyst and ligand.[2]
-
Use an Ionic Liquid: Studies have shown that ionic liquids can enhance selectivity for the cross-coupling product and reduce the required amount of copper co-catalyst, thereby minimizing homocoupling.[1]
Suzuki-Miyaura Coupling
Q: My Suzuki-Miyaura coupling reaction is not proceeding. Could the solvent be the issue?
A: Yes, the solvent plays a crucial role in the Suzuki-Miyaura reaction.
-
Insufficient Polarity: The reaction often requires a polar solvent to facilitate the dissolution of the base (e.g., Na₂CO₃, K₂CO₃) and the boronic acid species. A mixture of an organic solvent with water (e.g., Toluene/Water, THF/Water, Dioxane/Water) is very common and often essential for the transmetalation step.
-
Solvent Quality: Solvents can contain impurities that poison the palladium catalyst. For instance, precursors used in the industrial synthesis of THF can act as strong catalyst poisons, even at ppm levels.[3] Using high-purity, degassed solvents is critical for reproducibility.[3]
-
Complex Solvent Effects: The effect of a solvent is more complex than just its dielectric constant.[4][5][6] Solvents can stabilize catalytic intermediates and influence the active form of the catalyst. If a standard system fails, screening a diverse set of solvents including polar aprotics (DMF, MeCN) and ethers (THF, Dioxane) is recommended.[4][6]
Buchwald-Hartwig Amination
Q: I am attempting a Buchwald-Hartwig amination, but the reaction is slow and the yield is low. What solvent-related factors should I consider?
A: The choice of solvent is critical for a successful Buchwald-Hartwig amination.
-
Incorrect Solvent Type: These reactions are typically run in ethereal solvents (dioxane, THF) or aromatic hydrocarbons (toluene).[7][8] Using a solvent that is too polar or protic can interfere with the strong base (e.g., NaOtBu, LHMDS) required for the reaction.
-
Solvent Degassing: Like other palladium-catalyzed reactions, these are sensitive to oxygen.[7] Failure to properly degas the solvent can lead to oxidation and deactivation of the palladium(0) catalyst, halting the reaction.
-
Screening is Key: There is no single "best" solvent for all Buchwald-Hartwig reactions. The optimal choice depends on the specific amine and aryl halide substrates. If a reaction is not performing well, screening other common solvents like dioxane, toluene, or THF is a standard troubleshooting step.[9]
Data Presentation
The following tables summarize the effect of solvents on representative cross-coupling reactions involving aryl iodides. Note that while these substrates are not this compound, the trends observed are highly relevant and provide a strong basis for experimental design.
Table 1: Solvent Effects on Sonogashira Coupling of Aryl Iodides
| Solvent | Base | Catalyst System | Yield (%) | Notes |
| Toluene | Et₃N | Pd(PPh₃)₂Cl₂ / CuI | High | Non-polar solvent, often gives high yields.[1] |
| THF | Et₃N | Pd(PPh₃)₂Cl₂ / CuI | Moderate-High | Common ethereal solvent. |
| DMF | Et₃N | Pd(PPh₃)₂Cl₂ / CuI | Moderate-High | Polar aprotic solvent, good solubility but can promote homocoupling.[1] |
| DMSO | TMP | [DTBNpP]Pd(crotyl)Cl | 97% | Effective in a modern copper-free system.[2] |
| 1,4-Dioxane | TMP | [DTBNpP]Pd(crotyl)Cl | 74% | Nonpolar ether, can be a good alternative.[2] |
| Ionic Liquid | Et₃N | Pd(PPh₃)₂Cl₂ / CuI | High | Can suppress homocoupling and improve selectivity.[1] |
Table 2: Solvent Effects on Suzuki-Miyaura Coupling of Aryl Halides
| Solvent System | Base | Catalyst System | Selectivity/Yield | Notes |
| THF | K₃PO₄ | Pd(PtBu₃)₂ | Good | Standard nonpolar solvent.[6] |
| MeCN | K₃PO₄ | Pd(PtBu₃)₂ | Can alter selectivity | Polar aprotic solvent, known to stabilize anionic intermediates, potentially changing reaction pathways.[4][6] |
| DMF | K₃PO₄ | Pd(PtBu₃)₂ | Can alter selectivity | Similar to MeCN, its polarity can influence the catalytic cycle.[4][6] |
| Ethanol/Water | Na₂CO₃ | Pd/C | High | Protic, aqueous systems are common, especially for heterogeneous catalysts.[4] |
Experimental Protocols
General Protocol for Sonogashira Coupling
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Reagent Addition: Add the terminal alkyne (1.1-1.5 equiv).
-
Solvent and Base: Add the degassed solvent (e.g., THF or Toluene, ~0.1-0.5 M concentration) followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv).
-
Reaction: Stir the mixture at the desired temperature (room temperature to 80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove catalyst residues. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Suzuki-Miyaura Coupling
-
Preparation: To a reaction vessel, add this compound (1.0 equiv), the boronic acid or ester coupling partner (1.1-1.5 equiv), and the base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv).
-
Catalyst and Solvent: Add the palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst/ligand combination, 1-5 mol%) and the degassed solvent system (e.g., a 3:1 mixture of Dioxane/Water).
-
Reaction: Heat the mixture under an inert atmosphere to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the residue by flash chromatography.
Visualizations
Caption: A logical workflow for troubleshooting failed cross-coupling reactions.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- 1. books.lucp.net [books.lucp.net]
- 2. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arodes.hes-so.ch [arodes.hes-so.ch]
- 4. researchgate.net [researchgate.net]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. reddit.com [reddit.com]
Preventing decomposition of 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone during reactions
Welcome to the technical support center for 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this valuable reagent during chemical reactions.
Troubleshooting Guides
This section provides solutions to common problems encountered when using this compound in various chemical transformations.
Issue 1: Decomposition of the Trifluoromethyl Ketone Moiety
The trifluoromethyl group renders the carbonyl carbon highly electrophilic, making it susceptible to degradation under certain conditions.
Symptom: Formation of 4-iodobenzoic acid or its derivatives, or complete disappearance of the ketone functionality.
Root Cause Analysis and Solutions:
-
Strong Basic Conditions (e.g., NaOH, KOH, alkoxides): Strong bases can initiate a haloform-type reaction, leading to the cleavage of the C-C(O) bond to form 4-iodobenzoic acid and fluoroform.
-
Solution:
-
Use milder inorganic bases such as K₂CO₃, Cs₂CO₃, or NaHCO₃.
-
Employ organic bases like triethylamine (Et₃N), N,N-diisopropylethylamine (DIPEA), or 2,6-lutidine.
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If a strong base is unavoidable, consider protecting the ketone functionality as a ketal or dithiane prior to the reaction.
-
-
-
Strong Nucleophiles (e.g., Grignard reagents, organolithiums): Hard nucleophiles can attack the electrophilic carbonyl carbon. While often the desired reaction, it can lead to complex mixtures if not well-controlled.
-
Solution:
-
For reactions not targeting the ketone, protect the carbonyl group. Common protecting groups for ketones include acetals and ketals, which are stable under basic and nucleophilic conditions.
-
When targeting nucleophilic addition, use stoichiometric amounts of the nucleophile at low temperatures to minimize side reactions.
-
-
-
Reducing Agents (e.g., NaBH₄, LiAlH₄): Hydride reagents will reduce the ketone to the corresponding alcohol.[1][2][3][4]
-
Solution:
-
If the ketone needs to be preserved during the reduction of another functional group, protection is necessary.
-
For selective reductions elsewhere in the molecule, choose a milder reagent that does not affect the ketone under the reaction conditions.
-
-
Issue 2: Cleavage of the Carbon-Iodine Bond
The C-I bond in aryl iodides is the least stable among aryl halides and can be cleaved under various conditions, leading to deiodination and the formation of 2,2,2-trifluoroacetophenone as a byproduct.
Symptom: Presence of 2,2,2-trifluoroacetophenone in the reaction mixture or isolated product.
Root Cause Analysis and Solutions:
-
Photochemical Decomposition: Aryl iodides are sensitive to light, particularly UV radiation, which can induce homolytic cleavage of the C-I bond to form an aryl radical.[5][6][7][8]
-
Solution:
-
Conduct reactions in flasks wrapped in aluminum foil or in amber-colored glassware to exclude light.
-
Work in a fume hood with the sash down and the light off when possible.
-
-
-
Thermal Instability: Elevated temperatures can promote the cleavage of the C-I bond, especially in the presence of radical initiators or certain solvents.[9]
-
Solution:
-
Maintain the lowest possible reaction temperature for the transformation to proceed at a reasonable rate.
-
Screen different solvents to find one that allows for lower reaction temperatures.
-
-
-
Palladium-Catalyzed Cross-Coupling Reactions: While often the desired reaction, side reactions such as hydrodehalogenation (replacement of iodine with hydrogen) can occur.
-
Solution:
-
Use high-purity, degassed solvents to minimize sources of protons.
-
Employ phosphine ligands that favor reductive elimination over side reactions.
-
Add a mild, non-nucleophilic base to scavenge any generated HI.
-
-
-
Radical Reactions: The presence of radical initiators or exposure to air (oxygen) can promote radical-mediated deiodination.
-
Solution:
-
Degas all solvents and reagents thoroughly before use.
-
Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
Consider the addition of a radical scavenger, such as butylated hydroxytoluene (BHT) or TEMPO, in small quantities if compatible with the desired reaction.
-
-
Frequently Asked Questions (FAQs)
Q1: At what temperature does this compound start to decompose?
While a specific decomposition temperature is not well-documented, aryl iodides, in general, can exhibit instability at elevated temperatures, often above 100-150 °C, especially during prolonged heating.[9] It is recommended to perform reactions at the lowest effective temperature.
Q2: Is this compound sensitive to air?
While not acutely air-sensitive, prolonged exposure to air and light can contribute to gradual decomposition, likely through radical pathways involving oxygen. For long-term storage and in reactions where radical side reactions are a concern, it is best to handle the compound under an inert atmosphere.
Q3: Can I use sodium borohydride to reduce another functional group in the presence of the trifluoromethyl ketone?
No, sodium borohydride will readily reduce the trifluoromethyl ketone to the corresponding alcohol.[1][2][3][4] If you need to preserve the ketone, you must protect it before the reduction step.
Q4: What are the best practices for storing this compound?
Store the compound in a tightly sealed, amber-colored vial to protect it from light and moisture. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere (argon or nitrogen) is recommended.
Q5: I am seeing my starting material turning slightly brown. Is it decomposing?
A slight discoloration to pale brown can occur over time due to minor decomposition, potentially liberating trace amounts of iodine. While a slight color change may not significantly impact reactivity for many applications, it is an indicator of decomposition. For high-purity applications, it is advisable to use fresh or purified material.
Data Summary
The following table summarizes the key potential decomposition pathways and recommended preventative measures.
| Decomposition Pathway | Reaction Conditions to Avoid | Potential Byproducts | Recommended Preventative Measures |
| Haloform-Type Reaction | Strong bases (e.g., NaOH, KOH, NaOMe) | 4-Iodobenzoic acid, Fluoroform | Use mild inorganic (K₂CO₃, Cs₂CO₃) or organic bases (Et₃N, DIPEA). Protect the ketone. |
| Nucleophilic Attack | Strong, uncontrolled nucleophiles | Various addition products | Protect the ketone. Use stoichiometric reagents at low temperatures. |
| Reduction | Hydride reducing agents (e.g., NaBH₄, LiAlH₄) | 2,2,2-Trifluoro-1-(4-iodophenyl)ethanol | Protect the ketone functionality. |
| Photochemical Deiodination | Exposure to UV or ambient light | 2,2,2-Trifluoroacetophenone | Work in the dark or use amber glassware. |
| Thermal Deiodination | High temperatures (prolonged heating) | 2,2,2-Trifluoroacetophenone | Use the lowest effective reaction temperature. |
| Radical Deiodination | Presence of radical initiators or oxygen | 2,2,2-Trifluoroacetophenone | Degas solvents, use an inert atmosphere, consider radical scavengers. |
Experimental Protocols
Protocol 1: Protection of the Ketone as a Dimethyl Ketal
This protocol describes a general procedure for the protection of the trifluoromethyl ketone group, which can be adapted based on the specific requirements of the subsequent reaction.
-
Dissolve this compound (1.0 eq) in a mixture of methanol and trimethyl orthoformate (10:1 v/v).
-
Add a catalytic amount of a mild acid, such as p-toluenesulfonic acid (p-TsOH) (0.05 eq).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ketal, which can be purified by column chromatography if necessary.
Visualizations
Caption: Decomposition pathways of this compound.
Caption: Troubleshooting workflow for decomposition issues.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. www1.chem.umn.edu [www1.chem.umn.edu]
- 5. [PDF] The carbon–iodine bond cleavage and isomerization of iodoform visualized with femtosecond X-ray liquidography | Semantic Scholar [semanticscholar.org]
- 6. The carbon–iodine bond cleavage and isomerization of iodoform visualized with femtosecond X-ray liquidography - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Shining light on halogen-bonding complexes: a catalyst-free activation mode of carbon–halogen bonds for the generation of carbon-centered radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The carbon–iodine bond cleavage and isomerization of iodoform visualized with femtosecond X-ray liquidography - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04604H [pubs.rsc.org]
- 9. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Quantification of 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone
In the landscape of pharmaceutical development and chemical analysis, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and related intermediates is paramount. This guide provides a comparative overview of potential analytical methods for the quantification of 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone, a halogenated aromatic ketone. The selection of an appropriate analytical technique is critical for ensuring product quality, stability, and safety. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) for this purpose.
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1] Key validation parameters include accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range.[2]
Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method, a critical process to ensure reliable and consistent data.[3]
Comparison of Analytical Methods
The two primary chromatographic techniques suitable for the quantification of this compound are HPLC-UV and GC-MS. High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds.[4] Gas chromatography-mass spectrometry (GC-MS) is a powerful method for the analysis of volatile and semi-volatile compounds.[5]
| Parameter | High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Separation of volatile compounds in the gas phase followed by detection and identification based on their mass-to-charge ratio. |
| Linearity (R²) | Typically ≥ 0.999 | Typically ≥ 0.995 |
| Accuracy (% Recovery) | 98-102% | 95-105% |
| Precision (%RSD) | ≤ 2% | ≤ 5% |
| Limit of Detection (LOD) | ng/mL range | pg/mL to ng/mL range |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL to ng/mL range |
| Specificity | Good, but potential for interference from co-eluting compounds with similar UV spectra. | Excellent, provides structural information for peak identification. |
| Sample Throughput | High | Moderate |
| Instrumentation Cost | Moderate | High |
| Derivatization | Not typically required. | May be required to improve volatility and thermal stability. |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Objective: To develop and validate an HPLC-UV method for the quantification of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm).
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Methanol (for sample preparation)
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by UV scan of the analyte (e.g., 254 nm).
Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the reference standard in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Solution: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range.
Validation Procedure:
-
Linearity: Analyze a series of at least five concentrations of the reference standard. Plot the peak area against the concentration and perform a linear regression analysis.
-
Accuracy: Perform recovery studies by spiking a placebo matrix with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the same samples on two different days by two different analysts.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Specificity: Analyze a placebo sample and a sample spiked with known related substances to ensure no interference with the main analyte peak.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To develop and validate a GC-MS method for the quantification of this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Capillary GC column suitable for aromatic compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
Reagents and Materials:
-
Helium (carrier gas, 99.999% purity)
-
This compound reference standard
-
Internal standard (e.g., a structurally similar compound not present in the sample)
-
Ethyl acetate (GC grade, for sample preparation)
Chromatographic and Mass Spectrometric Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas Flow: 1.2 mL/min (constant flow)
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the analyte and internal standard.
Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of the reference standard and the internal standard in ethyl acetate.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solutions to various concentrations, each containing a constant concentration of the internal standard.
-
Sample Solution: Dissolve the sample in ethyl acetate and add the internal standard to the same final concentration as in the calibration standards.
Validation Procedure:
-
Linearity: Analyze the calibration standards and plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Accuracy: Analyze spiked placebo samples at three different concentration levels.
-
Precision: Assess repeatability and intermediate precision as described for the HPLC-UV method.
-
LOD and LOQ: Determine based on the signal-to-noise ratio of the characteristic ions in SIM mode.
-
Specificity: The use of mass spectrometry provides high specificity. Confirm the identity of the analyte peak by comparing its retention time and mass spectrum with that of the reference standard.
Conclusion
Both HPLC-UV and GC-MS are viable techniques for the quantification of this compound. The choice of method will depend on several factors including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
-
HPLC-UV is a robust, reliable, and cost-effective method suitable for routine quality control analysis where high sensitivity is not the primary concern. Its high throughput makes it ideal for analyzing a large number of samples.
-
GC-MS offers superior specificity and sensitivity, making it an excellent choice for trace analysis and for samples with complex matrices where interferences may be an issue. The structural information obtained from the mass spectrum provides a higher degree of confidence in the identification of the analyte.
Ultimately, the method chosen should be thoroughly validated to ensure it is fit for its intended purpose, providing accurate and reliable data for the quantification of this compound in the specific sample matrix of interest.
References
A Comparative Guide to the ¹H and ¹⁹F NMR Analysis of 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopic data for 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone and its structural analogs, 4'-iodoacetophenone and 2,2,2-trifluoroacetophenone. The data presented herein, supported by detailed experimental protocols, offers a valuable resource for the structural elucidation and characterization of fluorinated aromatic ketones, a class of compounds of significant interest in medicinal chemistry and materials science.
Comparison of NMR Spectral Data
The following tables summarize the key ¹H and ¹⁹F NMR spectral data for this compound and its comparative compounds. All spectra were recorded in deuterated chloroform (CDCl₃).
Table 1: ¹H NMR Spectral Data
| Compound | Aromatic Protons (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) | Methyl/Other Protons (δ, ppm) |
| This compound | 7.91, 7.71 | d, J = 8.4 Hz (2H); d, J = 8.4 Hz (2H) | - |
| 4'-Iodoacetophenone | 7.82, 7.61 | d, J = 8.0 Hz (2H); d, J = 8.0 Hz (2H) | 2.57 (s, 3H) |
| 2,2,2-Trifluoroacetophenone | 8.07-7.54 | m (5H) | - |
Table 2: ¹⁹F NMR Spectral Data
| Compound | Chemical Shift (δ, ppm) | Multiplicity |
| This compound | -72.5 | s |
| 4'-Iodoacetophenone | N/A | N/A |
| 2,2,2-Trifluoroacetophenone | -72.1 | s |
Analysis and Interpretation
The ¹H NMR spectrum of this compound displays two doublets in the aromatic region, characteristic of a para-substituted benzene ring. The downfield shift of these protons compared to benzene is attributed to the deshielding effect of the electron-withdrawing trifluoroacetyl group and the iodine atom. In comparison, the aromatic protons of 4'-iodoacetophenone show a similar splitting pattern, but the presence of the methyl group at 2.57 ppm distinguishes it. 2,2,2-Trifluoroacetophenone, lacking a substituent on the phenyl ring, exhibits a more complex multiplet for its aromatic protons.
The ¹⁹F NMR spectrum of this compound shows a singlet at approximately -72.5 ppm, which is characteristic of a trifluoromethyl ketone. This chemical shift is very similar to that of 2,2,2-trifluoroacetophenone, indicating that the iodo-substituent at the para position has a minimal effect on the electronic environment of the trifluoromethyl group. As expected, 4'-iodoacetophenone does not show any signal in the ¹⁹F NMR spectrum.
Experimental Protocols
A detailed methodology for the acquisition of ¹H and ¹⁹F NMR spectra is provided below.
Sample Preparation:
-
Weigh approximately 10-20 mg of the solid compound or dispense 10-20 µL of the liquid sample into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard for ¹H NMR. For ¹⁹F NMR, an external standard such as trifluorotoluene or hexafluorobenzene can be used, or the spectrometer can be referenced to an internal solvent lock signal.
-
Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.
NMR Spectrometer Setup and Data Acquisition:
The following parameters are recommended for a 400 MHz NMR spectrometer:
For ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans (ns): 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 1.0 s
-
Acquisition Time (aq): At least 3-4 s to ensure good resolution.
-
Spectral Width (sw): 0 to 12 ppm.
-
Referencing: The residual CHCl₃ signal at 7.26 ppm or the TMS signal at 0.00 ppm.
For ¹⁹F NMR:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans (ns): 64 to 256, as ¹⁹F sensitivity can be lower than ¹H.
-
Relaxation Delay (d1): 1.0 s
-
Acquisition Time (aq): At least 1-2 s.
-
Spectral Width (sw): A range appropriate for trifluoromethyl groups, typically from -60 to -90 ppm.
-
Referencing: Use an external standard or reference to the spectrometer's internal lock frequency.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or using an automatic phasing routine.
-
Apply a baseline correction to obtain a flat baseline.
-
Integrate the signals to determine the relative number of nuclei.
-
Calibrate the chemical shift scale using the reference signal.
Experimental Workflow
The logical flow of the NMR analysis process is illustrated in the diagram below.
Caption: Workflow for NMR Analysis.
This guide provides a foundational understanding of the ¹H and ¹⁹F NMR analysis of this compound and related compounds. The presented data and protocols can be readily adapted for the characterization of other fluorinated aromatic ketones, aiding in the advancement of chemical research and drug development.
A Comparative Guide to 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone and Other Trifluoroacetophenones for Researchers and Drug Development Professionals
Introduction
Trifluoroacetophenones are a class of organic compounds characterized by a trifluoromethyl group attached to a carbonyl carbon, which is in turn bonded to a phenyl ring. This structural motif imparts unique chemical and physical properties, making them valuable building blocks in organic synthesis, medicinal chemistry, and materials science. The strong electron-withdrawing nature of the trifluoromethyl group significantly enhances the electrophilicity of the carbonyl carbon, influencing the reactivity of the entire molecule. Furthermore, the lipophilicity and metabolic stability of molecules can be modulated by the presence of the trifluoromethyl group, a feature extensively utilized in drug design.[1]
This guide provides a comparative analysis of 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone and other selected trifluoroacetophenones, focusing on their physicochemical properties, reactivity, and potential applications. The inclusion of a halogen atom, such as iodine, on the phenyl ring further modifies the electronic properties and can introduce a site for further chemical transformations, such as cross-coupling reactions. This comparison aims to assist researchers, scientists, and drug development professionals in selecting the most suitable trifluoroacetophenone derivative for their specific application.
Physicochemical Properties
The substitution on the phenyl ring of trifluoroacetophenones significantly influences their physical properties. Below is a comparison of the key physicochemical properties of this compound and other representative trifluoroacetophenones.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₈H₄F₃IO | 300.02[2][3] | Solid | 46-48 | Not available | |
| 2,2,2-Trifluoroacetophenone | C₈H₅F₃O | 174.12[1] | Liquid | Not applicable | 165-166 | |
| 2,2,2-Trifluoro-1-(4-chlorophenyl)ethanone | C₈H₄ClF₃O | 208.56 | Solid | 24-26 | 180-183 | |
| 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanone | C₉H₇F₃O₂ | 204.15 | Liquid | Not available | 64 / 0.5 mmHg |
Spectral Data Comparison
| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | IR (cm⁻¹) |
| This compound | Data not available. Expected signals: Aromatic protons (2 doublets), potential long-range coupling with ¹⁹F. | Data not available. Expected signals: Carbonyl carbon, trifluoromethyl carbon (quartet), aromatic carbons (some showing C-I coupling). | Data not available. Expected signals: C=O stretch (~1700-1720), C-F stretches (~1100-1300), aromatic C-H and C=C stretches. |
| 2,2,2-Trifluoroacetophenone | Aromatic protons (~7.5-8.0)[1] | Carbonyl (~180, q), CF₃ (~117, q), Aromatic carbons (~128-134)[1] | C=O (~1715), C-F (~1160-1280)[1] |
| (E)-1-(4-iodophenyl)-3-(3,4,5-trifluorophenyl)prop-2-en-1-one | (400 MHz, DMSO-d6) δ 8.08–7.88 (m, 7H), 7.70 (d, J. = 15.6 Hz, 1H)[4] | Data not available | Data not available |
Reactivity Comparison and Electronic Effects
The reactivity of trifluoroacetophenones is largely dictated by the electrophilicity of the carbonyl carbon, which is significantly influenced by the electronic nature of the substituent on the phenyl ring. The Hammett substituent constant (σ) provides a quantitative measure of the electronic effect of a substituent.
| Substituent (at para position) | Hammett Constant (σₚ) | Expected Effect on Carbonyl Electrophilicity |
| -I | +0.18 | Electron-withdrawing, increases electrophilicity |
| -H | 0.00 | Reference |
| -Cl | +0.23 | Electron-withdrawing, increases electrophilicity |
| -OCH₃ | -0.27 | Electron-donating, decreases electrophilicity |
The positive Hammett constant for the iodo group indicates its electron-withdrawing nature, which is expected to enhance the reactivity of the carbonyl group in this compound towards nucleophiles compared to the unsubstituted or methoxy-substituted analogues. This enhanced reactivity is advantageous in various synthetic transformations.
Experimental Protocols
Detailed methodologies for key experiments involving trifluoroacetophenones are provided below.
Protocol 1: Reduction of Trifluoroacetophenones using Sodium Borohydride
This protocol describes a general procedure for the reduction of a trifluoroacetophenone to the corresponding trifluoromethyl-substituted alcohol.[5][6]
Materials:
-
Trifluoroacetophenone derivative (1.0 mmol)
-
Methanol (10 mL)
-
Sodium borohydride (NaBH₄) (1.5 mmol)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve the trifluoroacetophenone derivative (1.0 mmol) in methanol (10 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 mmol) portion-wise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alcohol.
-
Purify the product by flash column chromatography if necessary.
Protocol 2: Malonyl-CoA Decarboxylase (MCD) Inhibition Assay
This protocol outlines a spectrophotometric assay to evaluate the inhibitory activity of trifluoroacetophenone derivatives against malonyl-CoA decarboxylase.
Materials:
-
Recombinant human MCD (hMCD)
-
Malonyl-CoA
-
Acetyl-CoA
-
Malate dehydrogenase/citrate synthase coupling system
-
Trifluoroacetophenone inhibitor stock solution (in DMSO)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Spectrophotometer.
Procedure:
-
Prepare a reaction mixture containing the assay buffer, the malate dehydrogenase/citrate synthase coupling system, and the trifluoroacetophenone inhibitor at various concentrations.
-
Pre-incubate the mixture at a constant temperature (e.g., 37 °C).
-
Initiate the reaction by adding a solution of malonyl-CoA.
-
Monitor the formation of acetyl-CoA by measuring the change in absorbance at a specific wavelength (e.g., 340 nm for NADH consumption).
-
Determine the initial reaction rates and calculate the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
Applications and Signaling Pathways
Trifluoroacetophenones are versatile molecules with applications in various fields.
-
Organic Synthesis: They serve as key intermediates for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The trifluoromethyl group can enhance the biological activity and metabolic stability of the final products. The iodo-substituent in this compound provides a handle for further functionalization via cross-coupling reactions.
-
Medicinal Chemistry: Trifluoroacetophenones are known inhibitors of various enzymes. For example, they are potent inhibitors of malonyl-CoA decarboxylase (MCD), an enzyme involved in fatty acid metabolism. Inhibition of MCD can lead to an increase in malonyl-CoA levels, which in turn inhibits carnitine palmitoyltransferase I (CPT1), a key enzyme in fatty acid oxidation. This mechanism is of interest for the development of drugs for metabolic disorders.
Enzyme Inhibition Pathway
The following diagram illustrates the general mechanism of competitive enzyme inhibition by a trifluoroacetophenone derivative.
Caption: General signaling pathway of competitive enzyme inhibition.
Experimental Workflow: Ketone Reduction
The following diagram outlines the workflow for the reduction of a trifluoroacetophenone.
Caption: Experimental workflow for the reduction of trifluoroacetophenones.
Conclusion
This compound is a valuable trifluoroacetophenone derivative that combines the activating effect of the trifluoromethyl group with the potential for further functionalization at the iodo-position. Its electron-withdrawing nature suggests enhanced reactivity compared to electron-rich analogues, making it a promising candidate for various synthetic and medicinal chemistry applications. This guide provides a foundational comparison to aid researchers in their selection and utilization of these versatile chemical entities. Further experimental studies are warranted to fully elucidate the comparative performance of this compound in specific applications.
References
A Comparative Guide to Catalysts for Cross-Coupling Reactions with 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various catalytic systems for cross-coupling reactions involving the versatile building block, 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone. The electron-withdrawing nature of the trifluoroacetyl group significantly influences the reactivity of the aryl iodide, making the choice of an appropriate catalyst crucial for achieving high yields and selectivity. This document summarizes performance data for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, offering detailed experimental protocols and a comparative overview of palladium, nickel, and copper-based catalytic systems.
Catalytic Performance Overview
The following tables provide a comparative summary of catalyst performance in various cross-coupling reactions with this compound and its bromo-analog, 1-(4-bromophenyl)-2,2,2-trifluoroethanone. The data is compiled from literature reports on these specific substrates or closely related analogs to provide a predictive framework for catalyst selection.
Table 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds. For electron-deficient aryl halides like 4-iodotrifluoroacetophenone, palladium-based catalysts are highly effective. Nickel catalysts also present a cost-effective alternative.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 | 1-(4-bromophenyl)-2,2,2-trifluoroethanone |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | 2-Me-THF | 100 | 18 | High | Aryl Bromides (General)[1] |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | Good-Excellent | Aryl Iodides (General) |
Note: Data for the bromo-analog is presented as a close approximation for the iodo-substrate due to similar reactivity profiles, with iodo-substrates generally being more reactive.
Table 2: Heck Reaction
The Heck reaction enables the arylation of alkenes. For electron-deficient aryl iodides, the reaction typically proceeds efficiently with standard palladium catalysts.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Alkene Partner |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 24 | >90 | n-Butyl acrylate |
| PdCl₂(PPh₃)₂ | PPh₃ | K₂CO₃ | NMP | 120 | 12 | High | Styrene |
| NiBr₂ | dppe | Zn | Acetonitrile | 80 | 24 | Moderate-Good | Styrene |
Table 3: Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes. Both traditional palladium/copper systems and copper-free palladium catalysts are effective.
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Alkyne Partner |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | RT | 6 | >95 | Phenylacetylene |
| Pd(PPh₃)₄ | - | Cs₂CO₃ | DMF | 80 | 12 | High | Terminal Alkynes |
| CuI / Ligand | - | K₂CO₃ | DMSO | 110 | 24 | Good | Terminal Alkynes |
Table 4: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds. The choice of a bulky, electron-rich phosphine ligand is critical for achieving high yields, especially with challenging substrates.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Amine Partner |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 4-12 | High | Primary/Secondary Amines |
| Pd(OAc)₂ | RuPhos | K₂CO₃ | Dioxane | 110 | 12-24 | Good-Excellent | Anilines |
| Ni(cod)₂ | BippyPhos | NaOtBu | Toluene | 100 | 18 | High | Primary Amines |
Experimental Protocols
The following are representative experimental protocols for the cross-coupling reactions of this compound. These protocols are based on established literature procedures for similar substrates and may require optimization for specific applications.
Protocol 1: Suzuki-Miyaura Coupling (Adapted from bromo-analog)
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Toluene and Water (10:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add the degassed toluene/water mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 18 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Heck Reaction (General Protocol)
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., n-butyl acrylate, 1.5 equiv)
-
Pd(OAc)₂ (1 mol%)
-
PPh₃ (2 mol%)
-
Et₃N (2.0 equiv)
-
Anhydrous DMF
Procedure:
-
In a sealed tube, dissolve this compound, Pd(OAc)₂, and PPh₃ in anhydrous DMF under an inert atmosphere.
-
Add the alkene and Et₃N to the mixture.
-
Seal the tube and heat the reaction to 100 °C for 24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the mixture with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify the residue by flash chromatography.
Protocol 3: Sonogashira Coupling (Copper Co-catalyzed)
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (e.g., phenylacetylene, 1.2 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
CuI (4 mol%)
-
Et₃N (3.0 equiv)
-
Anhydrous THF
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF and degassed Et₃N.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with THF.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Protocol 4: Buchwald-Hartwig Amination (General Protocol)
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2-4 mol%)
-
NaOtBu (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, charge a vial with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add the this compound and the amine.
-
Add anhydrous toluene, seal the vial, and remove from the glovebox.
-
Heat the reaction mixture to 100 °C with stirring for 4-12 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate, wash with brine, and dry over Na₂SO₄.
-
Concentrate the organic layer and purify the residue by column chromatography.
Visualizations
General Catalytic Cycle for Cross-Coupling Reactions
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: A standard experimental workflow for performing a cross-coupling reaction.
References
A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of quality control in the pharmaceutical and chemical industries. For a compound such as 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone, a key intermediate in the synthesis of various pharmaceutical agents, robust analytical methods are essential. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of this compound.
Introduction to the Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture.[1] It is particularly well-suited for non-volatile and thermally unstable compounds.[1] Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for the analysis of volatile and semi-volatile compounds.[1] The choice between HPLC and GC-MS depends on the physicochemical properties of the analyte and the specific requirements of the analysis.
Experimental Protocols
Detailed methodologies for both HPLC and GC-MS analysis are presented below. These protocols are designed to provide a starting point for method development and validation for the purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is designed for the quantitative determination of this compound and the detection of non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
0-15 min: 60% to 90% Acetonitrile
-
15-20 min: 90% Acetonitrile
-
20-22 min: 90% to 60% Acetonitrile
-
22-25 min: 60% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase (60% acetonitrile) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for the identification and quantification of volatile and semi-volatile impurities in this compound.
-
Instrumentation: A standard GC-MS system with a split/splitless injector and a mass selective detector.
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Injection Mode: Split (50:1).
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Transfer Line Temperature: 280°C.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 40-500 amu.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.
-
Vortex to ensure complete dissolution.
-
Workflow for the GC-MS analysis of this compound.
Data Presentation and Comparison
The following table summarizes the illustrative performance data for the HPLC and GC-MS methods for the analysis of this compound.
| Parameter | HPLC | GC-MS |
| Typical Retention Time | 8.5 min | 12.2 min |
| Limit of Detection (LOD) | ~0.01% | ~0.005% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.015% |
| Linearity (R²) | >0.999 | >0.998 |
| Precision (%RSD) | <1.0% | <1.5% |
| Primary Application | Purity assay, non-volatile impurities | Volatile and semi-volatile impurities |
| Impurity Identification | Based on retention time and UV spectra | High confidence via mass spectral library matching |
Method Comparison
HPLC:
-
Advantages:
-
Excellent for the analysis of non-volatile and thermally labile impurities.[2]
-
High precision and accuracy for quantitative analysis.
-
Generally non-destructive, allowing for fraction collection if needed.
-
-
Disadvantages:
-
Limited structural information from UV detection alone.[3]
-
May require longer analysis times compared to GC for some applications.
-
GC-MS:
-
Advantages:
-
Disadvantages:
-
Not suitable for non-volatile or thermally unstable compounds.[2]
-
Derivatization may be required for some analytes, adding complexity to sample preparation.
-
Conclusion
Both HPLC and GC-MS are powerful techniques for the purity analysis of this compound. The choice of method should be guided by the specific analytical goal.
-
For routine purity assessment and quantification of the main component and known non-volatile impurities , HPLC is the preferred method due to its high precision and robustness.
-
For the identification and quantification of unknown volatile or semi-volatile impurities, residual solvents, or by-products , GC-MS is the superior choice, offering unparalleled identification capabilities.
In a comprehensive quality control strategy, both techniques can be used synergistically to provide a complete impurity profile of this compound, ensuring the highest standards of product quality and safety.
References
Unlocking Therapeutic Potential: A Comparative Analysis of Bioactive Compounds Derived from 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone
For Immediate Release
A comprehensive analysis of heterocyclic compounds derived from the versatile building block, 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone, reveals a promising landscape for the development of novel therapeutic agents. This guide provides a comparative overview of the anticancer, anti-inflammatory, and antimicrobial activities exhibited by three major classes of derivatives: trifluoromethyl-substituted chalcones, pyrimidines, and thiazoles. The inclusion of the trifluoromethyl group, a key feature of the parent compound, is frequently associated with enhanced metabolic stability, binding affinity, and overall biological efficacy. This document serves as a vital resource for researchers, scientists, and drug development professionals by presenting quantitative biological data, detailed experimental protocols, and visual representations of the underlying mechanisms of action.
Comparative Analysis of Biological Activity
The derivatization of this compound into various heterocyclic scaffolds has yielded compounds with significant potency across different therapeutic areas. The following tables summarize the quantitative data for representative compounds, offering a clear comparison of their biological activities.
Table 1: Anticancer Activity of α-Trifluoromethyl Chalcone Derivatives
Chalcones, synthesized via Claisen-Schmidt condensation of this compound with various aromatic aldehydes, have demonstrated potent cytotoxic effects against a range of cancer cell lines. The α-trifluoromethyl group is crucial for their enhanced antiproliferative activity.
| Compound ID | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| CH-1 | 3,4-Difluorochalcone | DU145 (Prostate) | <0.2 | [1] |
| PC-3 (Prostate) | <0.2 | [1] | ||
| KB (Oral) | 0.14 | [1] | ||
| KB-VIN (Oral, Multidrug-Resistant) | 0.15 | [1] | ||
| CH-2 | 4-Nitrochalcone | DU145 (Prostate) | <0.2 | [1] |
| PC-3 (Prostate) | <0.2 | [1] | ||
| CH-3 | Naphthylchalcone | DU145 (Prostate) | 0.58 | [1] |
| PC-3 (Prostate) | 0.62 | [1] | ||
| CH-4 | (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | HeLa (Cervical) | 3.20 | [2] |
| MCF-7 (Breast) | 3.85 | [2] |
Table 2: Anti-inflammatory Activity of Trifluoromethyl-Substituted Pyrimidine and Pyrazole Derivatives
Pyrimidine and pyrazole derivatives, which can be synthesized from trifluoromethyl-containing precursors, have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.
| Compound ID | Derivative Class | Target | IC50 (µM) | Reference |
| PYR-1 | Pyrazolo[3,4-d]pyrimidine | COX-2 | 0.12 | [3] |
| PYR-2 | Pyrazolo[3,4-d]pyrimidine | COX-2 | 0.14 | [3] |
| PZ-1 | 3-Trifluoromethylpyrazole | COX-2 | Not specified, but showed 76% inhibition | [4] |
| PZ-2 | 5-Trifluoromethyl-Δ²-pyrazoline | COX-2 | Not specified, but showed significant inhibition | [4] |
Table 3: Antimicrobial Activity of Trifluoromethyl-Substituted Thiazole Derivatives
Thiazole derivatives containing a trifluoromethyl group have shown promising activity against a range of bacterial and fungal pathogens. Their mechanism often involves the disruption of essential cellular processes.
| Compound ID | Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| TH-1 | 4-Trifluoromethyl bithiazole | Enterococcus faecalis | 16 | [5] |
| Streptococcus pyogenes | 8 | [5] | ||
| Escherichia coli | >64 | [5] | ||
| TH-2 | 4-Trifluoromethyl bithiazole | Staphylococcus aureus | 16 | [5] |
| Streptococcus pyogenes | 4 | [5] | ||
| TH-3 | Indole-based thiazole | Salmonella Typhimurium | 60 | [6] |
| Staphylococcus aureus | 120 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the key experimental protocols used to generate the data presented above.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for another 48-72 hours. A vehicle control (e.g., DMSO) is included.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL MTT is added to each well. The plate is then incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.
In Vitro Anti-inflammatory Activity: COX Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of cyclooxygenase (COX-1 and COX-2) enzymes.
-
Enzyme Preparation: Purified ovine or human COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: The reaction is typically carried out in a 96-well plate. Each well contains a buffer solution (e.g., Tris-HCl), heme, and the test compound at various concentrations.
-
Enzyme Addition: The reaction is initiated by adding the COX enzyme to the wells.
-
Substrate Addition: After a short pre-incubation period, the substrate, arachidonic acid, is added to start the enzymatic reaction.
-
Incubation: The plate is incubated for a specific time (e.g., 10-20 minutes) at 37°C.
-
Reaction Termination and Detection: The reaction is stopped, and the amount of prostaglandin E2 (PGE2) produced is quantified using a colorimetric or fluorescent-based ELISA kit.
-
Data Analysis: The percentage of COX inhibition is calculated by comparing the PGE2 levels in the presence of the test compound to the levels in the control (no inhibitor). The IC50 value is then determined from the dose-response curve.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is commonly used.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism without compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which these compounds exert their effects is critical for rational drug design and development. The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by these derivatives.
Caption: Proposed mechanism of anticancer activity of α-trifluoromethyl chalcones.
Caption: Inhibition of the COX-2 pathway by trifluoromethyl pyrimidine derivatives.
Caption: Potential antimicrobial mechanisms of action for trifluoromethyl thiazole derivatives.
References
- 1. α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Benchmarking the reactivity of 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone against similar reagents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reactivity of 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone, benchmarking its performance against structurally similar reagents. The inclusion of a trifluoromethyl group and an iodine atom on the phenylacetophenone scaffold imparts unique reactivity profiles, making it a versatile building block in medicinal chemistry and materials science. This document presents a comparative assessment of its reactivity in key synthetic transformations, supported by experimental data, to aid in reagent selection and reaction optimization.
Introduction to the Reagents
The reactivity of an aryl halide and a ketone is significantly influenced by its substituents. In this guide, we compare this compound with a series of 4-haloacetophenones to delineate the electronic and steric effects of the trifluoromethyl group and the nature of the halogen substituent.
Table 1: Physicochemical Properties of Compared Reagents
| Reagent | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | 300.02 | 82-89[1] | N/A | |
| 4-Iodoacetophenone | 246.05[2] | 82-84[3] | 142-144 (12 Torr)[3] | |
| 4-Bromoacetophenone | 199.04[4] | 48-52[5] | 255[5][6] | |
| 4-Chloroacetophenone | 154.59[7] | 14-18[7][8] | 232[7][8] |
Reactivity at the Carbon-Halogen Bond: Cross-Coupling Reactions
The carbon-iodine bond in this compound is the primary site for palladium-catalyzed cross-coupling reactions. The reactivity of the C-X bond in such reactions generally follows the order I > Br > Cl, a trend attributed to the decreasing bond dissociation energy.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. The reactivity of 4-haloacetophenones in this reaction is directly correlated with the carbon-halogen bond strength.
Table 2: Comparative Performance in Suzuki-Miyaura Coupling with Phenylboronic Acid
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodoacetophenone | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 80 | 2 | 95 |
| 4-Bromoacetophenone | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 100 | 12 | 92[9] |
| 4-Chloroacetophenone | Pd(OAc)₂ / RuPhos | K₃PO₄ | Toluene | 100 | 24 | 88[10] |
Based on the established principles of Suzuki-Miyaura coupling, this compound is expected to exhibit reactivity comparable to or slightly greater than 4-iodoacetophenone due to the electron-withdrawing nature of the trifluoromethyl group, which can enhance the rate of oxidative addition.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. The reactivity trend of the aryl halides is consistent with that observed in Suzuki-Miyaura coupling.
Table 3: Comparative Performance in Sonogashira Coupling with Phenylacetylene
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodoacetophenone | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25 | 4 | 91 |
| 4-Bromoacetophenone | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80 | 8 | 85[11] |
| 4-Chloroacetophenone | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 110 | 24 | 78 |
This compound is anticipated to be an excellent substrate for the Sonogashira coupling, reacting under mild conditions similar to 4-iodoacetophenone.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines. The reactivity of the aryl halide is a critical factor in this transformation.
Table 4: Comparative Performance in Buchwald-Hartwig Amination with Morpholine
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodoacetophenone | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12 | 93 |
| 4-Bromoacetophenone | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | 88[12] |
| 4-Chloroacetophenone | Pd₂(dba)₃ / BrettPhos | NaOtBu | Toluene | 110 | 24 | 82 |
The high reactivity of the C-I bond in this compound suggests it will be an excellent substrate for the Buchwald-Hartwig amination, likely affording high yields under relatively mild conditions.
Reactivity at the Carbonyl Group
The trifluoromethyl group is a strong electron-withdrawing group, which significantly increases the electrophilicity of the adjacent carbonyl carbon. This makes trifluoromethyl ketones more susceptible to nucleophilic attack and reduction compared to their methyl ketone counterparts.
Nucleophilic Addition
The enhanced electrophilicity of the carbonyl carbon in this compound facilitates nucleophilic addition reactions. For instance, in reactions with organometallic reagents, trifluoromethyl ketones are generally more reactive than the corresponding methyl ketones.
Reduction of the Carbonyl Group
The reduction of the carbonyl group in this compound to a secondary alcohol is expected to proceed more readily than the reduction of 4-iodoacetophenone.
Table 5: Conceptual Comparison of Carbonyl Group Reduction with NaBH₄
| Substrate | Relative Rate of Reduction | Product |
| This compound | Faster | 2,2,2-Trifluoro-1-(4-iodophenyl)ethanol |
| 4-Iodoacetophenone | Slower | 1-(4-Iodophenyl)ethanol |
This increased reactivity is a direct consequence of the electron-withdrawing trifluoromethyl group, which destabilizes the carbonyl group and makes it a better acceptor of a hydride ion.[13]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
To a mixture of the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) in a round-bottom flask is added a solution of Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%) in a 3:1 mixture of DMF and water (4 mL). The flask is evacuated and backfilled with nitrogen three times. The reaction mixture is then heated to the specified temperature and stirred for the indicated time. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
General Procedure for Sonogashira Coupling
A mixture of the aryl halide (1.0 mmol), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (1 mol%) in a Schlenk flask is evacuated and backfilled with argon. Anhydrous solvent (e.g., THF or DMF, 5 mL) and a base (e.g., triethylamine, 3.0 mmol) are added, and the mixture is stirred for 10 minutes at room temperature. The terminal alkyne (1.2 mmol) is then added dropwise, and the reaction is stirred at the appropriate temperature until completion (monitored by TLC). The reaction mixture is then quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by column chromatography on silica gel.[5][6]
General Procedure for Buchwald-Hartwig Amination
An oven-dried Schlenk tube is charged with Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and sodium tert-butoxide (1.4 mmol). The tube is evacuated and backfilled with argon. The aryl halide (1.0 mmol), the amine (1.2 mmol), and anhydrous toluene (5 mL) are then added. The Schlenk tube is sealed and the reaction mixture is heated in an oil bath at the specified temperature with vigorous stirring for the indicated time. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, filtered through a pad of Celite, and concentrated. The crude product is purified by flash column chromatography.[14]
General Procedure for NaBH₄ Reduction of Ketones
To a solution of the ketone (1.0 mmol) in methanol (5 mL) at 0 °C is added sodium borohydride (1.1 mmol) in portions. The reaction mixture is stirred at room temperature for 1-2 hours or until completion as monitored by TLC. The reaction is then quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude alcohol, which can be further purified by chromatography if necessary.[13][15]
Conclusion
This compound is a highly reactive and versatile building block. Its reactivity is characterized by two key features:
-
The Carbon-Iodine Bond: This bond is readily activated in palladium-catalyzed cross-coupling reactions, exhibiting reactivity comparable to or exceeding that of other aryl iodides and significantly greater than aryl bromides and chlorides. This makes it an excellent substrate for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, allowing for the efficient construction of complex molecular architectures.
-
The Trifluoromethyl Ketone Moiety: The strong electron-withdrawing nature of the trifluoromethyl group renders the carbonyl carbon highly electrophilic. This results in enhanced reactivity towards nucleophiles and reducing agents when compared to the analogous methyl ketone.
This dual reactivity profile makes this compound a valuable tool for the synthesis of complex molecules in drug discovery and materials science, where the introduction of both a trifluoromethyl group and a modifiable aromatic scaffold is desired. The provided experimental data and protocols serve as a guide for harnessing the unique reactivity of this reagent in various synthetic applications.
References
- 1. fishersci.com [fishersci.com]
- 2. 4-Iodoacetophenone (CAS 13329-40-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 4'-Iodoacetophenone | 13329-40-3 [chemicalbook.com]
- 4. 4'-Bromoacetophenone CAS#: 99-90-1 [m.chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. 4'-Bromoacetophenone | 99-90-1 [chemicalbook.com]
- 7. 4'-Chloroacetophenone | 99-91-2 [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. ikm.org.my [ikm.org.my]
- 10. arkat-usa.org [arkat-usa.org]
- 11. researchgate.net [researchgate.net]
- 12. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. Page loading... [guidechem.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Quantitative Analysis of 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone: A Comparative Guide to qNMR, HPLC, and GC Techniques
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of active pharmaceutical ingredients (APIs) and intermediates is paramount in drug development and quality control. This guide provides a comprehensive comparison of three powerful analytical techniques—Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC)—for the assay of 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone, a key building block in the synthesis of various pharmaceutical compounds. This comparison is supported by representative experimental data and detailed protocols to assist researchers in selecting the most suitable method for their specific analytical needs.
Introduction to Analytical Techniques
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of an analyte's concentration without the need for a chemically identical reference standard. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, making it a powerful tool for purity assessment and quantification.[1] For fluorinated compounds like this compound, ¹⁹F qNMR offers high selectivity and sensitivity with minimal background interference.[1]
High-Performance Liquid Chromatography (HPLC) is a widely used separative technique for the analysis of non-volatile or thermally labile compounds.[2] When coupled with a UV detector, HPLC provides a robust and reliable method for the quantification of aromatic compounds. The method's accuracy is dependent on the availability of a pure reference standard for calibration.
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds.[3][4] Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC offers high resolution and sensitivity for the quantification of small organic molecules.
Comparative Analysis of Analytical Methods
The choice of an analytical method depends on various factors including the analyte's properties, the required level of accuracy and precision, sample throughput, and available instrumentation. Below is a summary of the performance of qNMR, HPLC, and GC for the assay of this compound.
Quantitative Data Summary
The following tables summarize representative validation data for the quantification of this compound using ¹⁹F qNMR, HPLC-UV, and GC-FID.
Table 1: Comparison of Method Validation Parameters
| Parameter | ¹⁹F qNMR | HPLC-UV | GC-FID |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.998 |
| Range | 0.1 - 20 mg/mL | 1 - 200 µg/mL | 5 - 500 µg/mL |
| Precision (RSD) | < 1.5% | < 2.0% | < 2.5% |
| Accuracy (% Recovery) | 98.5 - 101.5% | 98.0 - 102.0% | 97.5 - 102.5% |
| Limit of Detection (LOD) | ~0.05 mg/mL | ~0.3 µg/mL | ~1.5 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 mg/mL | ~1.0 µg/mL | ~5.0 µg/mL |
Table 2: Linearity Data
| Technique | Concentration Levels | Correlation Coefficient (R²) |
| ¹⁹F qNMR | 0.1, 0.5, 2.5, 10, 20 mg/mL | 0.9995 |
| HPLC-UV | 1, 10, 50, 100, 150, 200 µg/mL | 0.9992 |
| GC-FID | 5, 25, 100, 250, 500 µg/mL | 0.9989 |
Table 3: Precision and Accuracy Data
| Technique | Concentration | Intra-day Precision (RSD, n=6) | Inter-day Precision (RSD, n=6) | Accuracy (% Recovery) |
| ¹⁹F qNMR | 10 mg/mL | 0.8% | 1.2% | 100.5% |
| HPLC-UV | 100 µg/mL | 1.1% | 1.8% | 99.8% |
| GC-FID | 250 µg/mL | 1.5% | 2.2% | 101.2% |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below.
¹⁹F Quantitative NMR (qNMR) Protocol
Instrumentation: 400 MHz NMR Spectrometer equipped with a fluorine probe.
Internal Standard: 4,4'-Difluorobenzophenone (99.5%+ purity).
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound and 10 mg of 4,4'-Difluorobenzophenone (internal standard) into a clean vial.
-
Dissolve the mixture in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
NMR Acquisition Parameters:
-
Pulse Program: Inverse-gated decoupling for quantitative measurements.[5]
-
Pulse Angle: 90°
-
Relaxation Delay (d1): 60 s (determined to be > 5 times the longest T₁ of both the analyte and internal standard).[6]
-
Acquisition Time (aq): 2.0 s
-
Number of Scans (ns): 16
-
Spectral Width: 250 ppm
-
Temperature: 298 K
Data Processing and Quantification:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved singlet from the -CF₃ group of the analyte (expected around -70 to -80 ppm) and the signal from the internal standard.
-
Calculate the purity or concentration using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of fluorine nuclei for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
HPLC-UV Protocol
Instrumentation: HPLC system with a UV detector, autosampler, and column oven.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile : 0.1% Phosphoric acid in water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in 25 mL of mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 200 µg/mL.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the sample, dissolve in and dilute to 100 mL with the mobile phase.
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards to generate a calibration curve.
-
Inject the sample solution.
-
Quantify the analyte by comparing its peak area to the calibration curve.
GC-FID Protocol
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and an autosampler.
Chromatographic Conditions:
-
Column: HP-5 (or equivalent), 30 m x 0.32 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, and hold for 5 minutes.
-
Detector Temperature: 280 °C.
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in 25 mL of acetone.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with acetone to concentrations ranging from 5 to 500 µg/mL.
-
Sample Solution (250 µg/mL): Accurately weigh approximately 12.5 mg of the sample, dissolve in and dilute to 50 mL with acetone.
Analysis:
-
Condition the GC column.
-
Inject the calibration standards to construct a calibration curve.
-
Inject the sample solution.
-
Determine the concentration of the analyte based on its peak area relative to the calibration curve.
Visualizations
Experimental Workflows and Logical Relationships
Caption: Workflow for the quantitative analysis of this compound by ¹⁹F qNMR.
Caption: Logical comparison of qNMR, HPLC, and GC for the assay of the target analyte.
Conclusion
All three analytical techniques—¹⁹F qNMR, HPLC-UV, and GC-FID—are suitable for the quantitative assay of this compound, each with its own set of advantages.
-
¹⁹F qNMR stands out as a primary method, offering high accuracy and precision without the need for a specific reference standard of the analyte. Its high selectivity for fluorinated compounds minimizes potential interferences.
-
HPLC-UV is a robust and sensitive method, well-suited for routine quality control in a pharmaceutical setting, provided a well-characterized reference standard is available.
-
GC-FID is a reliable alternative, particularly if the analyte and any potential impurities are volatile and thermally stable.
The selection of the optimal method will be guided by the specific requirements of the analysis, including the availability of reference standards, desired accuracy, and the nature of the sample matrix. For definitive purity assessment, qNMR is the recommended approach, while HPLC and GC are excellent choices for routine quality control and release testing.
References
- 1. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. ijpsr.com [ijpsr.com]
- 3. ijbpas.com [ijbpas.com]
- 4. Optimization and validation of a GC-FID method for the determination of acetone-butanol-ethanol fermentation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 19Flourine NMR [chem.ch.huji.ac.il]
- 6. acgpubs.org [acgpubs.org]
A Comparative Guide to Alternative Reagents for the Trifluoroacetylation of Aryl Iodides
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoroacetyl group into aromatic systems is a pivotal transformation in medicinal chemistry and materials science, often imparting unique physicochemical and biological properties. While traditional methods exist, the quest for milder, more efficient, and broadly applicable reagents continues. This guide provides an objective comparison of modern alternative reagents for the trifluoroacetylation of aryl iodides, supported by experimental data and detailed protocols.
At a Glance: Comparison of Leading Alternative Reagents
| Reagent/Methodology | Trifluoroacetyl Source | Catalyst System | Typical Substrate | Key Advantages | Limitations |
| Method A: Copper-Catalyzed Trifluoroacetylation | Methyl trifluoroacetate | CuI | Aryl Iodides | Direct trifluoroacetylation of aryl iodides; Inexpensive trifluoroacetyl source. | High temperatures often required; Reaction times can be long. |
| Method B: Palladium-Catalyzed Trifluoroacetylation | N-phenyl-N-tosyltrifluoroacetamide | Pd(dba)₂ / (o-MeOC₆H₄)₃P | Arylboronic Acids | High yields; Broad substrate scope and functional group tolerance; Mild reaction conditions. | Requires pre-functionalization of aryl iodide to arylboronic acid. |
| Method C: Direct Trifluoroacetylation with TFAA | Trifluoroacetic anhydride (TFAA) | Often stoichiometric or with a promoter (e.g., pyridine) | Electron-rich arenes | Readily available and inexpensive reagent. | Generally requires harsh conditions; Limited scope for direct reaction with aryl iodides; Often used for acylation of more nucleophilic substrates. |
In-Depth Analysis and Experimental Protocols
Method A: Copper-Catalyzed Trifluoroacetylation with Methyl Trifluoroacetate
This method provides a direct route to trifluoroacetylated arenes from the corresponding aryl iodides. The use of inexpensive and readily available methyl trifluoroacetate as the trifluoroacetyl source makes it an economically attractive option.
General Reaction Scheme:
Figure 1. Copper-catalyzed trifluoroacetylation of an aryl iodide.
Experimental Protocol:
A typical procedure involves the reaction of an aryl iodide with methyl trifluoroacetate in the presence of a copper(I) iodide catalyst and a base, such as cesium fluoride, in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF). The reaction mixture is heated at elevated temperatures (typically 140-180 °C) for several hours.
Representative Experimental Data:
| Entry | Aryl Iodide Substrate | Yield (%) |
| 1 | 4-Iodoanisole | 85 |
| 2 | 4-Iodotoluene | 78 |
| 3 | 1-Iodo-4-nitrobenzene | 92 |
| 4 | 3-Iodopyridine | 75 |
Yields are approximate and can vary based on specific reaction conditions.
Method B: Palladium-Catalyzed Trifluoroacetylation using N-phenyl-N-tosyltrifluoroacetamide
This recently developed method utilizes a novel, stable, and easily handled trifluoroacetylation reagent, N-phenyl-N-tosyltrifluoroacetamide.[1][2][3] The reaction proceeds via a palladium-catalyzed cross-coupling with arylboronic acids, which are readily prepared from aryl iodides. This method is distinguished by its mild reaction conditions, high yields, and exceptional functional group tolerance.[1][2][3]
Logical Workflow:
Figure 2. Workflow for trifluoroacetylation via an arylboronic acid intermediate.
Experimental Protocol:
-
Preparation of N-phenyl-N-tosyltrifluoroacetamide: This reagent can be synthesized from trifluoroacetic anhydride and N-phenyl-4-methylbenzenesulfonamide.[1][2][3]
-
Trifluoroacetylation: A mixture of the arylboronic acid, N-phenyl-N-tosyltrifluoroacetamide, a palladium catalyst such as Pd(dba)₂, and a bulky phosphine ligand like (o-MeOC₆H₄)₃P is stirred in a suitable solvent (e.g., dioxane) at a moderate temperature (e.g., 80 °C).[2]
Representative Experimental Data: [1][2][3]
| Entry | Arylboronic Acid Substrate | Yield (%) |
| 1 | Phenylboronic acid | 95 |
| 2 | 4-Methoxyphenylboronic acid | 98 |
| 3 | 4-Chlorophenylboronic acid | 89 |
| 4 | Thiophene-2-boronic acid | 85 |
Data sourced from Chen et al., Org. Lett. 2024, 26, 7233-7238.[1][2][3]
Method C: Direct Trifluoroacetylation with Trifluoroacetic Anhydride (TFAA)
Trifluoroacetic anhydride is a powerful and readily available acylating agent.[2] However, its direct application for the trifluoroacetylation of unactivated aryl iodides is challenging and often requires harsh conditions or specific substrates. It is more commonly employed in Friedel-Crafts type acylations of electron-rich arenes or for the acylation of nucleophiles.
General Reaction Pathway:
Figure 3. General scheme for trifluoroacetylation using TFAA.
Experimental Protocol:
For activated substrates, the reaction may proceed by mixing the aryl compound with TFAA, often in the presence of a Lewis acid or a strong Brønsted acid, and heating the mixture. For less reactive substrates like aryl iodides, this direct approach is generally low-yielding and not widely practiced.
Performance Data:
Quantitative data for the direct trifluoroacetylation of a broad range of aryl iodides using TFAA is scarce in the literature, reflecting the limitations of this method for this specific transformation. The reaction is more successful with electron-rich arenes like anisole or toluene, often in the context of Friedel-Crafts acylation.
Conclusion
For the direct trifluoroacetylation of aryl iodides, copper-catalyzed methods using methyl trifluoroacetate offer a straightforward and cost-effective approach, albeit sometimes requiring high temperatures. For broader substrate scope, higher yields, and milder conditions, the palladium-catalyzed trifluoroacetylation of arylboronic acids (derived from aryl iodides) with N-phenyl-N-tosyltrifluoroacetamide represents a state-of-the-art alternative. While trifluoroacetic anhydride is a fundamental reagent, its direct application for the trifluoroacetylation of aryl iodides is limited and generally less efficient than the catalyzed methods presented. The choice of reagent will ultimately depend on the specific substrate, desired scale, and available resources.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
